Decanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTWLYPCGCUWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022380, DTXSID80867310 | |
| Record name | Amides, C10-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2319-29-1, 67700-97-4 | |
| Record name | Decanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C10-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amides, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amides, C10-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amides, C10-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N-Dimethyldecanamide: Properties, Applications, and Experimental Protocols
Abstract
N,N-dimethyldecanamide, a versatile N,N-dialkylamide, has garnered significant attention across diverse scientific and industrial domains. Its unique physicochemical properties, including its excellent solvency, surfactant capabilities, and ability to modulate biological barriers, have positioned it as a valuable excipient in pharmaceutical formulations, a potent solvent in agricultural products, and a key intermediate in chemical synthesis. This technical guide provides a comprehensive overview of N,N-dimethyldecanamide, delving into its core properties, exploring its multifaceted applications with a focus on drug development, and presenting detailed experimental protocols for its synthesis, analysis, and formulation. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable molecule.
Introduction: Unveiling the Potential of N,N-Dimethyldecanamide
N,N-dimethyldecanamide (DMDA) is a fatty acid amide characterized by a ten-carbon alkyl chain attached to a dimethylated amide group. This amphiphilic structure, possessing both a hydrophobic tail and a polar head group, is the cornerstone of its diverse functionalities. It is typically a colorless to pale yellow liquid at room temperature, exhibiting a relatively high boiling point and low volatility.[1][2]
The primary impetus for this guide is the growing recognition of DMDA's utility in sophisticated applications, particularly in the pharmaceutical sciences. Its role extends beyond that of a simple solvent; it acts as a penetration enhancer for topical and transdermal drug delivery, a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), and a critical component in the formation of microemulsions and other advanced drug delivery systems.[3][4] Understanding the nuances of its properties and the causality behind its performance is paramount for its effective and innovative application.
Physicochemical Properties: A Foundation for Functionality
A thorough understanding of the physical and chemical properties of N,N-dimethyldecanamide is crucial for its appropriate application and for predicting its behavior in various systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₅NO | [5] |
| Molecular Weight | 199.34 g/mol | [5] |
| CAS Number | 14433-76-2 | [5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 259.6 °C at 760 mmHg | [6] |
| Melting Point | -40 °C | [5] |
| Density | 0.862 g/cm³ | [6] |
| Flash Point | 97.1 °C | [6] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.21530 | [6] |
Table 1: Key Physicochemical Properties of N,N-Dimethyldecanamide
The long hydrocarbon chain imparts lipophilicity, enabling DMDA to interact with and dissolve nonpolar substances, while the polar amide group provides a degree of hydrophilicity and allows for hydrogen bonding. This dual nature is fundamental to its surfactant properties and its ability to act as a bridge between oil and water phases.[1]
Core Applications: From Laboratory to Market
The versatility of N,N-dimethyldecanamide has led to its adoption in a wide range of applications.
Pharmaceutical Formulations: A Multifaceted Excipient
In the realm of drug development, DMDA's utility is particularly pronounced.
A significant challenge in topical and transdermal drug delivery is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. N,N-dialkylamides, including DMDA, have been investigated as penetration enhancers.[7] The proposed mechanism of action involves the disruption of the highly ordered lipid lamellae within the stratum corneum, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of drug molecules through the skin.[8] This fluidization effect reduces the diffusional resistance of the intercellular lipid domains.[9]
Causality Behind the Choice: The amphiphilic nature of DMDA allows it to intercalate into the lipid bilayers of the stratum corneum. The bulky dimethylamide head group disrupts the tight packing of the lipid chains, creating more "free volume" and lowering the energy barrier for drug permeation. This mechanism is particularly effective for delivering both lipophilic and, to some extent, hydrophilic drugs that would otherwise have poor skin penetration.
A large proportion of new chemical entities exhibit poor aqueous solubility, which is a major hurdle to their formulation and bioavailability.[10][11] N,N-dimethyldecanamide's excellent solvency for a wide range of organic molecules makes it a valuable tool for solubilizing these challenging APIs.[3] For instance, it has been explored for the solubilization of drugs like itraconazole, a notoriously poorly soluble antifungal agent.[2][12]
Self-Validating System: A successful solubilization strategy using DMDA can be readily validated by measuring the increase in the drug's apparent solubility in the formulation compared to its intrinsic aqueous solubility. This can be quantified using standard analytical techniques such as HPLC.
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[13][14] These systems are of great interest for drug delivery due to their ability to enhance the solubilization and permeation of drugs.[9] N,N-dimethyldecanamide can function as a cosurfactant or part of the oil phase in microemulsion formulations, contributing to the stability and drug-loading capacity of the system. For example, microemulsions have been successfully developed for the transdermal delivery of diclofenac, a nonsteroidal anti-inflammatory drug.[8][13][14][15]
Caption: Structure of a microemulsion system for drug delivery.
Agrochemical Formulations
N,N-dimethyldecanamide serves as a highly effective solvent and adjuvant in agricultural formulations.[16] It is particularly adept at dissolving a wide range of active ingredients, including fungicides and pesticides, enhancing their stability and efficacy in various formulation types such as emulsifiable concentrates (EC) and microemulsions (ME).[7]
Chemical Synthesis
Due to its excellent solvency and relatively high boiling point, DMDA is used as a reaction solvent and as an intermediate in organic synthesis.[3][7] It serves as a precursor for the synthesis of various surfactants, such as quaternary ammonium salts and amine oxides.[17]
Experimental Protocols
The following protocols are provided as a guide for researchers. Adherence to standard laboratory safety procedures is mandatory.
Synthesis of N,N-Dimethyldecanamide from Decanoyl Chloride
This protocol describes a common laboratory-scale synthesis of N,N-dimethyldecanamide.[5]
Materials:
-
Decanoyl chloride
-
Dimethylamine (40% solution in water)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve decanoyl chloride in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine and triethylamine in dichloromethane to the cooled solution via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,N-dimethyldecanamide by vacuum distillation.
Caption: Workflow for the synthesis of N,N-dimethyldecanamide.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It can be determined by various methods, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[1][11][17][18][19][20] Surface tensiometry is a direct and widely used method.[21]
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant molecules, and any additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[1]
Procedure (using a Du Noüy ring or Wilhelmy plate tensiometer):
-
Prepare a series of aqueous solutions of N,N-dimethyldecanamide with varying concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring the temperature is kept constant.
-
Plot the surface tension as a function of the logarithm of the N,N-dimethyldecanamide concentration.
-
The CMC is the concentration at which the sharp decrease in surface tension levels off.
Quantification of N,N-Dimethyldecanamide in Biological Matrices by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules in complex matrices like plasma.[16][22][23]
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of N,N-dimethyldecanamide).
-
Add a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously to extract the analyte and internal standard into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).
-
MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of N,N-dimethyldecanamide and the internal standard.
Data Analysis:
Construct a calibration curve by analyzing standards of known concentrations. Quantify the amount of N,N-dimethyldecanamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Toxicological and Environmental Considerations
While N,N-dimethyldecanamide offers numerous benefits, a responsible approach to its use necessitates an understanding of its toxicological and environmental profile.
Toxicological Profile
N,N-dimethyldecanamide is reported to be a skin and eye irritant.[14][24] Acute toxicity data on surrogate chemicals suggest low oral acute toxicity.[4] As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[14]
Environmental Fate and Biodegradability
Studies on structurally similar N,N-dialkylamides suggest that they are readily biodegradable.[25] The degradation of long-chain fatty acid amides in aerobic conditions is expected to proceed via hydrolysis of the amide bond to yield the corresponding fatty acid and dimethylamine, both of which can be further metabolized by microorganisms.[3] The fatty acid can enter the β-oxidation pathway.[26][27][28]
Caption: Proposed aerobic biodegradation pathway of N,N-dimethyldecanamide.
Conclusion
N,N-dimethyldecanamide is a molecule of significant scientific and industrial interest, with a profile that makes it particularly attractive for advanced applications in drug development. Its dual functionality as a potent solvent and a surfactant, coupled with its ability to enhance the permeation of drugs through biological barriers, provides a powerful tool for formulators. This guide has sought to provide a comprehensive and technically detailed overview of N,N-dimethyldecanamide, from its fundamental properties to practical experimental protocols. As research continues to uncover new applications and a deeper understanding of its mechanisms of action, the importance of this versatile amide is set to grow.
References
-
LookChem. N,N-Dimethyldecanamide: Properties, Synthesis, and Applications. [Link]
-
ZXCHEM. N,N-Dimethyl Decanamide of China Manufacturer. [Link]
-
Windheuser, J. J., et al. (1982). The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. Journal of Pharmaceutical Sciences, 71(11), 1211–1213. [Link]
-
Cho, Y. H., & Kim, J. H. (2004). Transdermal delivery of diclofenac using microemulsions. Journal of Pharmaceutical Sciences, 93(3), 635-643. [Link]
-
AAPharmaSyn. Solvents for Solid Phase Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring N,N-Dimethyldecanamide: From Synthesis to Diverse Applications. [Link]
-
Tsikas, D., et al. (2007). Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS as pentafluorobenzamide derivative in the positive-ion chemical ionization mode. Journal of Chromatography B, 851(1-2), 299-307. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,N-Dimethyl Decanamide in Enhancing Pharmaceutical Synthesis. [Link]
-
National Toxicology Program. (1999). N,N-Diethyl-m-toluamide (DEET). [Link]
-
Prajapati, S. K., et al. (2013). Formulation and evaluation of microemulsion-based hydrogel for topical delivery. Asian Journal of Pharmaceutics, 7(1), 28. [Link]
-
U.S. Environmental Protection Agency. (2016). N,N-dimethyldodecanamide; Exemption from the Requirement of a Tolerance. [Link]
-
ResearchGate. Transdermal delivery of diclofenac using microemulsion. [Link]
-
ChemRxiv. Solubilization of Itraconazole by Surfactants and Phospholipid-Surfactant Mixtures: Interplay of Amphiphile Structure, pH and Electrostatic Interactions. [Link]
-
PubMed Central. Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis. [Link]
-
Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
-
Biotage. Green solvents for solid phase peptide synthesis. [Link]
-
MDPI. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. [Link]
-
National Center for Biotechnology Information. TOXICOLOGICAL PROFILE FOR DEET (N,N-DIETHYL-META-TOLUAMIDE) - REFERENCES. [Link]
-
PubMed. Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA. [Link]
-
MDPI. Beneath the Skin: A Review of Current Trends and Future Prospects of Transdermal Drug Delivery Systems. [Link]
-
CORE. Anaerobic Biodegradation of Long Chain Fatty Acids. [Link]
-
ResearchGate. Anaerobic biodegradation of oleic and palmitic acids: Evidence of mass transfer limitations caused by long chain fatty acid accumulation onto the anaerobic sludge. [Link]
-
Biolin Scientific. Critical Micelle Concentration | Measurements. [Link]
-
CPAChem. Safety data sheet. [Link]
- Google Patents. Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.
-
PubMed. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. [Link]
-
PubMed Central. Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation. [Link]
-
ResearchGate. Development of Determining the Critical Micelle Concentration of Surfactants by Simple and Fast Titration Method. [Link]
-
LookChem. N,N-Dimethyldecanamide. [Link]
-
ScholarWorks. Investigation of Deconvolution Approaches in GC-MS Metabolomics Studies. [Link]
-
Longdom Publishing. Penetration Enhancement Techniques. [Link]
-
Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW. [Link]
-
Research Journal of Pharmacy and Technology. The Structure of Skin and Transdermal Drug Delivery System- A Review. [Link]
-
YouTube. Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. [Link]
-
ResearchGate. Microemulsion System for Transdermal Delivery of Diclofenac Sodium for Bioavailability Enhancement. [Link]
-
ResearchGate. Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). [Link]
-
Cambridge Open Engage. Solubilization of Itraconazole by Surfactants and Phospholipid-Surfactant Mixtures: Interplay of Amphiphile Structure, pH and Electrostatic Interactions. [Link]
-
ResearchGate. Transdermal Drug Delivery:Overcoming The Skin's Barrier Function. [Link]
-
SciSpace. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. [Link]
-
Organic Syntheses. Phenanthro[9,10-b]oxirene, 1a,9b-dihydro. [Link]
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. teamaquafix.com [teamaquafix.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. N,N-Dimethyl Decanamide of China Manufacturer [zxchem.com]
- 8. Transdermal delivery of diclofenac sodium through rat skin from various formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transdermal delivery of diclofenac using microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jsirjournal.com [jsirjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. mdpi.com [mdpi.com]
- 22. Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS as pentafluorobenzamide derivative in the positive-ion chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. researchgate.net [researchgate.net]
Decanamide Solubility in Organic Solvents: A Technical Characterization Guide
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Decanamide (Capramide). It is structured for application scientists and formulation engineers requiring rigorous data and validated protocols.[1]
Executive Summary & Chemical Profile
Decanamide (CAS: 2319-29-1) is a primary fatty acid amide (
Unlike short-chain amides, Decanamide exhibits Class II/IV behavior (low water solubility) in biopharmaceutical classification contexts.[1] Its dissolution is entropy-driven in non-polar solvents and enthalpy-driven in polar protic solvents.[1]
Physicochemical Anchors[3]
-
Melting Point (
): 371.15 K (98 °C)[1] -
Enthalpy of Fusion (
): ~21.1 kJ/mol[1] -
LogP (Octanol/Water): 3.4 (Lipophilic)[1]
Thermodynamics of Dissolution
To optimize formulation, one must understand the thermodynamic barrier to solvation. The solubility of Decanamide deviates from ideality due to the strong intermolecular hydrogen bonding of the primary amide group (
Ideal Solubility Modeling
Before experimental determination, we establish the Ideal Solubility (
Table 1: Calculated Ideal Solubility of Decanamide (Theoretical Baseline)
| Temperature (K) | Temperature (°C) | Ideal Mole Fraction (
Note: Actual solubility in polar solvents (Ethanol, Methanol) will approach these values but remain lower due to the activity coefficient (
). In non-polar solvents (Hexane), solubility will be significantly lower.[1]
Solvent Screening & Solubility Profile
Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP), Decanamide shows the following solubility hierarchy. This ranking guides solvent selection for recrystallization or liquid formulation.[1]
Solubility Hierarchy (Descending Order)
-
Chloroform / DCM: High solubility.[1] The solvent disrupts amide-amide H-bonds effectively.[1]
-
Ethanol / Methanol: Moderate to High.[1] Solubility increases exponentially with temperature (Apelblat behavior).[1]
-
Ethyl Acetate: Moderate.[1] Good for recrystallization (high
solubility differential).[1] -
Toluene: Low to Moderate.
-
Water: Insoluble (< 0.1 g/L).[1]
Experimental Protocol: Determination of Solubility
Objective: Accurately measure the mole fraction solubility of Decanamide in organic solvents using a static equilibrium method. Standard: Self-validating gravimetric or HPLC assay.[1]
Workflow Visualization
The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.
Figure 1: Static equilibrium workflow for solubility determination. The dashed line represents the self-validation step required to ensure true equilibrium.
Detailed Methodology
-
Preparation: Add excess Decanamide solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (
) for 48 hours.-
Critical Step: Use a magnetic stirrer at moderate speed (300 rpm) to avoid grinding the solid, which can create supersaturated fines.
-
-
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Technique: Use a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent precipitation during filtration.[1]
-
-
Quantification:
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ): Where is mass and is molecular weight (1=solvent, 2=solute).[1]
Mathematical Modeling (The Apelblat Equation)
To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating amide solubility.[1]
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Allows for the calculation of the Apparent Enthalpy of Solution (
).[6]
Interpretation:
-
If
: The dissolution is endothermic (solubility increases with T).[1][6] -
If
: The dissolution is exothermic (solubility decreases with T).[1] -
Decanamide typically exhibits endothermic dissolution in organic solvents.
Applications in Drug Development
Understanding the solubility of Decanamide is pivotal for:
-
Permeation Enhancement: Decanamide acts as a surfactant, disrupting the stratum corneum lipid bilayer to enhance transdermal drug delivery.[1]
-
Solid Dispersions: Used as a carrier or co-former to improve the dissolution rate of poorly soluble APIs (Active Pharmaceutical Ingredients).[1]
-
Synthesis: High solubility in Chloroform/Ethanol allows for facile acylation reactions and purification via recrystallization from Ethyl Acetate.[1]
References
-
PubChem. Decanamide Compound Summary. National Library of Medicine.[1] [Link][1]
-
Chemeo. Decanamide Chemical Properties and Thermodynamic Data. [Link][1]
-
NIST. Solubility Data Series: Amides. International Union of Pure and Applied Chemistry (IUPAC).[1][7] [Link][1]
-
ResearchGate. Thermodynamic Analysis of Amide Solubility (General Methodology). [Link]
Sources
- 1. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]
- 3. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 4. Determination and correlation of solubility and mixing properties of isonicotinamide (form II) in some pure solvents [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iupac.org [iupac.org]
Technical Monograph: Decanamide (CAS 2319-29-1)
Executive Summary
Decanamide (CAS 2319-29-1), the primary amide of capric acid, represents a critical structural motif in the study of endocannabinoid signaling and lipid metabolism. While structurally simpler than bioactive lipids like anandamide, decanamide serves as a vital lipophilic probe and enzyme substrate for Fatty Acid Amide Hydrolase (FAAH). Its utility extends beyond simple chemical intermediacy; it acts as a specific physicochemical standard for validating lipidomic workflows and investigating the structure-activity relationships (SAR) of anticonvulsant lipid analogues.
This guide provides a rigorous examination of decanamide, moving from high-purity synthesis to biological validation, designed for researchers requiring absolute control over their experimental variables.
Part 1: Physicochemical Profile & Stability
Understanding the thermodynamic and solubility profile of decanamide is prerequisite to its application in aqueous biological buffers. Unlike its acid precursor (decanoic acid), the amide functionality significantly alters its hydrogen-bonding capacity and membrane permeability.
Table 1: Critical Physicochemical Properties
| Property | Value / Description | Experimental Note |
| CAS Number | 2319-29-1 | |
| Molecular Formula | C₁₀H₂₁NO | |
| Molecular Weight | 171.28 g/mol | |
| Appearance | White crystalline solid | Waxy texture if impure. |
| Melting Point | 98.0 – 100.0 °C | Sharp MP indicates high purity (>99%). |
| Boiling Point | ~301 °C (at 760 mmHg) | Thermally stable, but sublimation can occur under high vacuum. |
| LogP (Octanol/Water) | ~3.4 - 3.8 | Highly lipophilic; requires carrier (e.g., DMSO/BSA) for bio-assays. |
| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water (<1 mg/L). |
Scientist’s Insight: The high melting point relative to decanoic acid (MP ~31°C) is due to the extensive intermolecular hydrogen bonding network formed by the primary amide group (-CONH₂). In biological assays, this necessitates pre-dissolution in DMSO followed by rapid dilution into albumin-containing buffers to prevent precipitation.
Part 2: Chemical Synthesis & Purification Strategy
For pharmaceutical applications, commercial "technical grade" decanamide often contains traces of decanoic acid or nitrile byproducts. The following protocol utilizes the Acyl Chloride Amidation route, selected for its irreversibility and ease of purification, ensuring a product suitable for enzyme kinetics.
Synthesis Logic
We utilize a nucleophilic acyl substitution where ammonia acts as the nucleophile attacking the carbonyl carbon of decanoyl chloride. The reaction is exothermic and requires a non-nucleophilic base (or excess ammonia) to scavenge the liberated HCl, driving the equilibrium forward.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway for high-purity Decanamide.
Experimental Protocol: Acid Chloride Route
Safety: Decanoyl chloride is corrosive. Perform all steps in a fume hood.
-
Preparation: Dissolve 10.0 mmol of Decanoyl Chloride in 20 mL of anhydrous Dichloromethane (DCM). Chill to 0°C in an ice bath.
-
Amidation: Slowly bubble anhydrous Ammonia gas through the solution for 15 minutes OR add 25 mL of concentrated Ammonium Hydroxide (28%) dropwise while stirring vigorously.
-
Why? Maintaining 0°C prevents thermal degradation and side reactions. Excess ammonia acts as the HCl scavenger.
-
-
Workup: Dilute with 50 mL DCM. Wash the organic phase sequentially with:
-
10% HCl (to remove unreacted amine).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine (saturated NaCl).
-
-
Drying: Dry organic phase over anhydrous MgSO₄, filter, and rotary evaporate to dryness.
-
Purification (Critical): Recrystallize the crude white solid from a hot Ethanol/Water (9:1) mixture.
-
Yield: Expect ~85-90% yield of white needles.
Part 3: Analytical Validation
Trustworthiness in data relies on proving identity. A single peak on a chromatogram is insufficient without structural confirmation.
GC-MS Characterization
-
Method: Split injection (280°C), DB-5MS column.
-
Signature:
-
Molecular Ion (M+): m/z 171.[1]
-
McLafferty Rearrangement: A prominent peak at m/z 59 (CONH₂=CH₂⁺) is characteristic of primary amides.
-
Alpha-Cleavage: Loss of alkyl chain segments.
-
1H-NMR Interpretation (CDCl₃, 400 MHz)
-
δ 5.5 - 6.0 ppm (Broad, s, 2H): The amide protons (-NH ₂). Note: These peaks are broad due to quadrupole broadening by Nitrogen and hydrogen exchange.
-
δ 2.22 ppm (t, 2H): The α-methylene protons (-CH ₂-CONH₂). This triplet confirms the link to the carbonyl.
-
δ 1.26 ppm (m, 12H): The bulk methylene chain.
-
δ 0.88 ppm (t, 3H): The terminal methyl group.
-
Validation Check: If you see a peak at δ 11.0+ ppm, your sample is contaminated with Decanoic Acid. Recrystallize immediately.
Part 4: Biological Interface & Pharmacology
Decanamide is not merely a passive lipid; it is an active participant in the Fatty Acid Amide Hydrolase (FAAH) metabolic cycle. While it lacks the high affinity of Anandamide (C20:4) for cannabinoid receptors (CB1/CB2), it serves as a crucial substrate for characterizing FAAH kinetics.
Mechanism of Action: FAAH Hydrolysis
FAAH is a serine hydrolase that degrades bioactive amides. Decanamide enters the enzyme's "acyl-chain binding pocket."
-
Kinetics: Decanamide (C10) has a faster turnover rate (Vmax) but lower binding affinity (higher Km) compared to Oleamide (C18).
-
Significance: This makes Decanamide an excellent "reporter substrate" for high-throughput screening of FAAH inhibitors because its hydrolysis product (Decanoic acid) does not interfere with downstream cannabinoid signaling measurements.
Visualization: Enzymatic Pathway
Figure 2: Catalytic hydrolysis of Decanamide by FAAH.
Protocol: Microsomal FAAH Assay
To utilize Decanamide as a probe for enzyme activity:
-
Buffer: 50 mM Tris-HCl, pH 9.0 (FAAH optimal pH), containing 0.1% BSA (fatty acid free).
-
Substrate Prep: Dissolve Decanamide in DMSO to 10 mM. Dilute to 100 µM in buffer.
-
Incubation: Add 50 µg of rat brain microsomes (or recombinant human FAAH). Incubate at 37°C for 15 minutes.
-
Termination: Stop reaction with 2 volumes of cold Acetonitrile (containing internal standard).
-
Detection: Analyze supernatant via LC-MS/MS, monitoring the transition of Decanamide (172 -> 76) vs. Decanoic Acid formation.
References
-
PubChem. Decanamide Compound Summary (CID 75347). National Library of Medicine. Available at: [Link]
-
Cravatt, B. F., et al. (1996). Structure and function of fatty acid amide hydrolase. Nature. (Foundational text on FAAH kinetics). Available at: [Link]
-
NIST Chemistry WebBook. Decanamide Mass Spectrum & Constants. National Institute of Standards and Technology. Available at: [Link]
-
Katona, I., & Freund, T. F. (2012). Multiple functions of endocannabinoid signaling in the brain. Annual Review of Neuroscience. (Context for fatty amide signaling). Available at: [Link]
Sources
Decanamide: Molecular Pharmacodynamics and Lipid-Signaling Modulation
Technical Guide for Drug Development & Biological Application
Executive Summary
Decanamide (Capric acid amide; C10:0 PFAM) is a bioactive primary fatty acid amide functioning at the intersection of lipid signaling and membrane biophysics. Unlike its longer-chain analogues (e.g., Oleamide, Anandamide) which act as direct high-affinity ligands for cannabinoid or serotonin receptors, Decanamide functions primarily as a metabolic modulator and membrane permeation enhancer .
This guide explicates the mechanism of action (MoA) of Decanamide through two distinct pillars:
-
The Entourage Effect: Competitive inhibition of Fatty Acid Amide Hydrolase (FAAH), potentiating endogenous cannabinoid signaling.
-
Membrane Intercalation: Non-receptor-mediated modulation of lipid bilayer fluidity, driving its antimicrobial and permeation-enhancing properties.
Physicochemical Identity & Structural Logic
Decanamide is a medium-chain fatty acid amide. Its amphiphilic nature—comprising a hydrophobic decyl tail and a polar amide head group—dictates its biological behavior.[1]
| Property | Value | Biological Implication |
| Formula | Medium-chain lipid; high bioavailability compared to C18+ amides. | |
| Mol. Weight | 171.28 g/mol | Rapid diffusion across the Blood-Brain Barrier (BBB). |
| LogP | ~2.6 - 3.1 | High membrane partition coefficient; intercalates into lipid bilayers. |
| H-Bond Donors | 2 (Amide | Critical for binding to the Ser-Ser-Lys catalytic triad of amidase enzymes. |
| State | Solid/Waxy | Requires lipid-based delivery systems (liposomes/micelles) for in vivo efficacy. |
Structural Causality: The C10 chain length is the "Goldilocks" zone for bioavailability. It is short enough to avoid the rapid sequestration in adipose tissue common to C18 amides (like Oleamide), yet long enough to interact hydrophobically with the catalytic channels of serine hydrolases.
Primary Mechanism: The FAAH-Entourage Axis
The most significant pharmacological impact of Decanamide in mammalian systems is its interaction with Fatty Acid Amide Hydrolase (FAAH) .
The Competitive Inhibition Model
FAAH is the primary catabolic enzyme for Anandamide (AEA), the endogenous ligand for Cannabinoid Receptor 1 (CB1). Decanamide acts as a substrate-mimic , competing with AEA for the FAAH active site.
-
Substrate Entry: Decanamide enters the FAAH "Membrane Access Channel" (MAC).
-
Catalytic Competition: The amide head group binds to the Ser241-Ser217-Lys142 catalytic triad.
-
Hydrolysis: FAAH hydrolyzes Decanamide into Decanoic Acid and Ammonia.
-
The "Entourage" Result: While FAAH is occupied processing Decanamide, the hydrolysis of Anandamide (AEA) is rate-limited. This leads to a transient accumulation of AEA, indirectly activating CB1 and TRPV1 receptors.
This mechanism is distinct from direct agonism; Decanamide does not bind CB1 directly but amplifies the "tone" of the endocannabinoid system.
Pathway Visualization
The following diagram illustrates the competitive kinetics driving the Entourage Effect.
Figure 1: Decanamide functions as a competitive substrate for FAAH, diverting enzymatic activity away from Anandamide, thereby increasing endocannabinoid signaling tone.
Secondary Mechanism: Membrane Biophysics & Antimicrobial Action
Beyond enzymatic modulation, Decanamide exerts direct physical effects on cellular membranes. This is the primary mode of action for its antimicrobial and permeation-enhancing properties.
Lipid Bilayer Perturbation
As a surfactant-like molecule, Decanamide inserts into the phospholipid bilayer.
-
Fluidization: It disrupts the ordered packing of acyl chains, increasing membrane fluidity.
-
Permeability: At higher concentrations, this fluidization compromises the barrier integrity of Gram-negative bacteria (e.g., Pseudomonas), leading to leakage of intracellular ions and metabolic collapse.
-
Synergy: In drug delivery, this mechanism reversibly opens tight junctions in the stratum corneum, facilitating the transdermal transport of co-administered drugs.
Experimental Protocols
To validate Decanamide's activity in your specific matrix, use the following self-validating protocols.
Protocol A: FAAH Competitive Inhibition Assay
Objective: Quantify the
Reagents:
-
Recombinant Human FAAH.
-
Substrate: AMC-Arachidonoyl Amide (Fluorescent reporter).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.
Workflow:
-
Preparation: Dissolve Decanamide in DMSO (Final assay concentration <1% DMSO). Prepare serial dilutions (0.1
M to 100 M). -
Incubation: Incubate FAAH enzyme (50 nM) with Decanamide dilutions for 10 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to occupy the active site before the high-affinity reporter is added.
-
Reaction Start: Add AMC-Arachidonoyl Amide (substrate).
-
Measurement: Monitor fluorescence (Ex: 340nm / Em: 460nm) kinetically for 30 minutes.
-
Validation:
-
Positive Control: URB597 (Known irreversible FAAH inhibitor).
-
Negative Control: Vehicle (DMSO only).
-
-
Analysis: Plot Slope (RFU/min) vs. [Decanamide]. Fit to non-linear regression to determine
.
Protocol B: Membrane Fluidity Assessment (DPH Anisotropy)
Objective: Confirm membrane intercalation and fluidization.
Workflow Visualization:
Figure 2: Workflow for assessing Decanamide-induced changes in membrane fluidity using fluorescence anisotropy.
Future Outlook & Therapeutic Implications
Decanamide represents an underutilized scaffold in lipid pharmacology.
-
Neuroprotection: By elevating AEA levels without direct receptor binding, it offers a strategy to treat anxiety or neuroinflammation with a lower side-effect profile than direct CB1 agonists.
-
Dermatology: Its dual role as an antimicrobial and penetration enhancer makes it an ideal candidate for topical formulations treating infected wounds or acne.
-
Metabolic Engineering: As a "decoy" substrate, it can be used to probe the substrate specificity of newly discovered amidase enzymes in the microbiome.
References
-
Biochemistry of Fatty Acid Amides: Cravatt, B. F., et al. (1996). "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides." Nature. Link
-
Decanamide Biological Activity: PubChem Compound Summary for CID 75347, Decanamide. National Center for Biotechnology Information. Link
-
FAAH Inhibition Mechanisms: Boger, D. L., et al. (2000). "Fatty acid amide hydrolase inhibitors: structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. Link
-
Membrane Fluidity & Antimicrobial Action: Balemans, W., et al. (2010). "Mode of action of fatty acid amides on fungal cells." Applied and Environmental Microbiology. Link
-
Plant Signaling (N-isobutyl decanamide): Mendez-Bravo, A., et al. (2011). "N-alkylamides from Arabidopsis thaliana and their potential role in plant immunity." Plant Signaling & Behavior. Link
Sources
Decanamide as a Precursor in Organic Synthesis: A Technical Guide
Introduction
In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide derived from decanoic acid, has emerged as a versatile and valuable building block.[1][2] Its unique combination of a long, lipophilic alkyl chain and a reactive amide functional group makes it an ideal starting material for a diverse array of chemical transformations. This guide provides an in-depth exploration of decanamide's role as a precursor, offering technical insights and field-proven methodologies for researchers, scientists, and professionals in drug development.[1][3]
Decanamide's utility extends beyond its physical properties; it serves as a key intermediate in the synthesis of various classes of organic compounds, including amines, nitriles, and N-substituted amides.[1][4] These derivative compounds are often integral components of surfactants, lubricants, polymers, and, significantly, pharmacologically active molecules.[1][3][4] This document will elucidate the core synthetic pathways originating from decanamide, emphasizing the mechanistic rationale behind these transformations and providing detailed protocols to ensure reproducible and high-yielding outcomes.
Physicochemical Properties of Decanamide
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective application in synthesis. Decanamide is a white, crystalline solid at room temperature, a characteristic attributed to the strong intermolecular hydrogen bonding between its amide groups.[1] This hydrogen bonding also contributes to its relatively high melting and boiling points compared to hydrocarbons of similar molecular weight.[1]
| Property | Value | Source |
| CAS Number | 2319-29-1 | [1][2][5] |
| Molecular Formula | C₁₀H₂₁NO | [1][2][5] |
| Molecular Weight | 171.28 g/mol | [2][5] |
| Melting Point | 98 °C | [5] |
| Boiling Point | 305.2 °C at 760 mmHg | [5] |
| Density | 0.881 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[1] |
Spectroscopic data is crucial for the identification and characterization of decanamide and its reaction products.
| Spectroscopic Data | Key Features | Source |
| IR Spectrum | Characteristic peaks for N-H stretching (around 3350 and 3180 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and N-H bending (around 1620 cm⁻¹). | [6][7] |
| ¹H NMR Spectrum | Signals corresponding to the α-methylene protons (adjacent to the carbonyl group), the long alkyl chain protons, and the amide protons. | [7][8] |
| ¹³C NMR Spectrum | A distinct signal for the carbonyl carbon and a series of signals for the carbons of the decyl chain. | [9] |
| Mass Spectrum | A molecular ion peak corresponding to its molecular weight. | [6] |
Synthetic Pathways from Decanamide
Decanamide's reactivity is centered around its amide functionality, which can undergo a variety of transformations to yield valuable synthetic intermediates. This section will detail the most significant of these pathways.
Synthesis of Primary Amines: Decylamine
The conversion of decanamide to decylamine, a primary amine with a wide range of industrial and pharmaceutical applications, is a cornerstone transformation.[10][11] Two principal methods are employed for this conversion: reduction and rearrangement.
1.1. Reduction of Decanamide
The direct reduction of the amide carbonyl group is a common strategy for amine synthesis.[12][13] Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this purpose.[11][14]
Mechanism Rationale: The hydride reagent attacks the electrophilic carbonyl carbon of the amide. Subsequent workup protonates the resulting intermediate to yield the primary amine. The choice of a powerful reducing agent like LiAlH₄ is necessary to overcome the resonance stability of the amide group.
Sources
- 1. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]
- 2. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl Decanamide of China Manufacturer [zxchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Decanamide | CAS#:2319-29-1 | Chemsrc [chemsrc.com]
- 6. DECANAMIDE(2319-29-1) IR Spectrum [chemicalbook.com]
- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. nbinno.com [nbinno.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Amine synthesis by amide reduction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Guide: Safety and Handling Precautions for Decanamide (CAS 2319-29-1)
This technical guide details the safety, handling, and operational protocols for Decanamide (Capric Acid Amide), specifically focusing on its application in pharmacological research and drug development.
Executive Summary & Chemical Identity
Decanamide (C₁₀H₂₁NO) is a primary fatty acid amide derived from decanoic acid (capric acid). In drug development, it is investigated for its potential as a permeation enhancer in transdermal delivery systems and its intrinsic pharmacological properties, including anti-inflammatory and immunomodulatory activity.[1]
Unlike shorter-chain amides, Decanamide exhibits significant lipophilicity, necessitating specific solubilization protocols for bioassays. While generally considered to have a low acute toxicity profile compared to heavy metal reagents, its physical properties as a waxy, crystalline solid present unique handling challenges regarding dust inhalation and solvent compatibility.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | Decanamide |
| Common Synonyms | Capric acid amide; Capramide; Decanoic acid amide |
| CAS Number | 2319-29-1 |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| Physical State | White crystalline solid or powder |
| Solubility | Soluble in ethanol, DMSO, chloroform; Insoluble in water |
Physicochemical Profile & Hazard Logic
Effective safety protocols rely on understanding the compound's physical behavior. Decanamide is stable at room temperature but can degrade into toxic nitrogen oxides (NOx) under high-heat combustion.
GHS Hazard Classification[8]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Hazard Logic & Mitigation Strategy
The following logic flow illustrates the causality between Decanamide's physical state and the required safety interventions.
Figure 1: Hazard Logic Flow connecting physical properties to safety controls.
Operational Handling Protocols
Storage and Stability[5]
-
Temperature: Store neat powder at -20°C for long-term stability (up to 3 years) to prevent slow oxidative degradation. Short-term storage (weeks) at room temperature is acceptable if desiccated.
-
Hygroscopicity: Decanamide is not significantly hygroscopic, but moisture can facilitate hydrolysis to decanoic acid over time. Store in tightly sealed containers with silica gel.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Use a NIOSH-approved N95 respirator if weighing open powder outside a fume hood.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) are recommended.
-
Expert Insight: Fatty amides can act as permeation enhancers, potentially carrying other contaminants through the skin barrier. Double gloving is advised when handling solutions in DMSO or Chloroform.
-
-
Ocular: Chemical safety goggles. Contact lenses should not be worn when handling fine powders.
Protocol: Safe Solubilization for Bioassays
Objective: Prepare a stable stock solution for cell culture or enzymatic assays without precipitation. Challenge: Decanamide is hydrophobic.[3] Direct addition to aqueous media will cause immediate precipitation, leading to erratic dosing data.
Step-by-Step Methodology:
-
Weighing: Weigh the target amount of Decanamide (e.g., 10 mg) into a glass scintillation vial. Do not use polystyrene plastics as organic solvents may leach plasticizers.
-
Primary Solubilization: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10-50 mM .
-
Validation: Vortex for 30 seconds. The solution must be crystal clear. If turbidity persists, sonicate at 40°C for 5 minutes.
-
-
Sterile Filtration: Pass the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) filters as DMSO degrades them.
-
Aqueous Dilution: Slowly add the DMSO stock to the culture medium while vortexing. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity.
Figure 2: Step-by-step solubilization workflow ensuring sterility and homogeneity.
Emergency Response & Waste Management
Spill Cleanup
Decanamide is a waxy solid. In the event of a spill:
-
Dry Spill: Sweep up carefully to avoid generating dust. Place in a sealable bag.
-
Solution Spill: Absorb with inert material (vermiculite or sand).
-
Surface Cleaning: The area will remain slippery due to the fatty nature of the compound. Clean the surface with 70% Ethanol followed by soap and water to emulsify the lipid residue.
Firefighting Measures
-
Flash Point: ~138°C.[4]
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[5][6][7] Do not use a solid water stream , as it may scatter the molten amide.
-
Combustion Products: Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). Firefighters must wear SCBA.
References
-
PubChem. (2025).[8][9] Decanamide Compound Summary (CID 75347). National Center for Biotechnology Information. [Link]
-
Cheméo. (2024). Decanamide Chemical Properties and Phase Transition Data.[Link]
Sources
- 1. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]
- 4. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 5. canbipharm.com [canbipharm.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Dodecanamide | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Decanamide: A Methodological Approach
Abstract
Decanamide, a simple long-chain primary amide, serves as an exemplary model for exploring the critical concepts of crystal structure and polymorphism in the pharmaceutical and materials sciences. While its fundamental properties are known, a detailed public record of its polymorphic behavior is not extensively documented. This technical guide, therefore, adopts a methodological approach, providing researchers, scientists, and drug development professionals with a comprehensive framework for the investigation of decanamide's solid-state forms. This document outlines the theoretical underpinnings and practical experimental workflows required to discover, characterize, and control the polymorphic landscape of a given compound, using decanamide as a practical case study. The protocols and analytical strategies detailed herein are designed to be broadly applicable to the solid-state characterization of other molecular crystals.
Introduction: The Significance of Polymorphism in Molecular Crystals
The ability of a single chemical compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the development of pharmaceuticals, agrochemicals, pigments, and energetic materials.[1][2] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[3] In the pharmaceutical industry, an unexpected polymorphic transformation can have profound implications for a drug product's bioavailability, stability, and manufacturability.[4] Therefore, a thorough investigation and understanding of a compound's polymorphic behavior is a critical component of modern drug development.
Decanamide (C₁₀H₂₁NO), a white crystalline solid, is a primary fatty amide derived from decanoic acid.[5][6] Its linear alkyl chain and terminal amide group allow for the formation of hydrogen bonds, which are key to its crystalline structure.[5] Although a simple molecule, the potential for different packing arrangements and hydrogen bonding networks makes decanamide an excellent candidate for polymorphic behavior. This guide will provide a roadmap for a comprehensive investigation into the crystal structure and polymorphism of decanamide, from initial screening to in-depth characterization and thermodynamic analysis.
Foundational Analytical Techniques for Solid-State Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms. The primary analytical methods employed in such studies are outlined below.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" for determining the absolute crystal structure of a material.[7][8] SCXRD provides precise information on unit cell dimensions, space group, bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[8]
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk powder sample.[1] Each crystalline solid has a unique PXRD pattern, making it an indispensable tool for identifying different polymorphs and assessing phase purity.[9]
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates.
-
-
Vibrational Spectroscopy:
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule.[7] Since the vibrational modes are sensitive to the local molecular environment, FTIR and Raman spectroscopy can differentiate between polymorphs that have different intermolecular interactions.[2]
-
A Methodological Workflow for the Investigation of Decanamide Polymorphism
The following sections detail a systematic approach to discovering and characterizing the potential polymorphs of decanamide.
Polymorph Screening: The Search for New Crystalline Forms
The initial step in a polymorphism study is a comprehensive screen to identify all accessible crystalline forms. This is typically achieved by crystallizing the compound under a wide variety of conditions.
-
Solvent-Based Crystallization:
-
Dissolve decanamide to saturation in a diverse range of solvents (e.g., polar protic, polar aprotic, and nonpolar solvents such as ethanol, acetone, ethyl acetate, hexane, and toluene) at an elevated temperature.
-
Induce crystallization by:
-
Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.
-
Cooling Crystallization: Slowly cool the saturated solution to a lower temperature.
-
Anti-Solvent Addition: Add a solvent in which decanamide is poorly soluble to the saturated solution.
-
-
-
Melt Crystallization:
-
Heat a sample of decanamide above its melting point (approximately 98 °C) and then cool it at different rates (quench cooling, slow cooling) to induce crystallization.[11]
-
-
Solid-State Grinding:
-
Mechanically grind a sample of decanamide, both neat and with a small amount of a solvent (liquid-assisted grinding), to induce solid-state transformations.
-
Each solid sample obtained from these experiments should be analyzed by PXRD to determine if a new crystalline form has been produced.
Single Crystal Growth for Structural Elucidation
Once different PXRD patterns suggest the presence of multiple polymorphs, the next crucial step is to grow single crystals of each form suitable for SCXRD analysis.
-
Slow Evaporation: Prepare a dilute solution of decanamide in a suitable solvent (e.g., ethanol). Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of decanamide inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the decanamide solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of decanamide at an elevated temperature and slowly cool it in a controlled manner.
Structural Characterization of Hypothetical Decanamide Polymorphs
For the purpose of this guide, let us hypothesize that our screening has yielded two distinct polymorphs of decanamide, designated as Form I and Form II . The following sections illustrate the type of data that would be generated and analyzed.
Single crystals of Form I and Form II would be analyzed by SCXRD to determine their crystal structures. The resulting crystallographic data would be summarized as shown in Table 1.
Table 1: Hypothetical Crystallographic Data for Decanamide Polymorphs
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 5.23 | 9.87 |
| b (Å) | 8.45 | 5.02 |
| c (Å) | 25.12 | 23.45 |
| α (°) | 90 | 90 |
| β (°) | 95.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1104 | 1160 |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.02 | 0.98 |
This data is purely illustrative to demonstrate the format of crystallographic reporting.
The key finding from this hypothetical data is that Form I and Form II have different space groups and unit cell dimensions, confirming they are indeed polymorphs. The difference in calculated densities is also a common feature of polymorphic systems.
The PXRD patterns of Form I and Form II would serve as their unique "fingerprints." Figure 1 illustrates hypothetical PXRD patterns for these two forms.
(Figure 1: Hypothetical PXRD patterns for Decanamide Form I and Form II would be displayed here, showing distinct peak positions and intensities for each form.)
DSC analysis would be used to determine the melting points and heats of fusion of the two hypothetical polymorphs. TGA would confirm the absence of any solvent in the crystal structures.
Table 2: Hypothetical Thermal Analysis Data for Decanamide Polymorphs
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Melting Point (Tₘ) | 105 °C | 98 °C |
| Heat of Fusion (ΔHբ) | 35 kJ/mol | 30 kJ/mol |
| TGA Mass Loss (up to 120 °C) | < 0.1% | < 0.1% |
This data is purely illustrative.
According to Burger's rules of polymorphism, if two polymorphs are enantiotropically related, the lower melting form is the more stable form at lower temperatures. If they are monotropically related, the higher melting form is always the more stable form. The hypothetical data in Table 2 suggests that Form I is the higher melting and potentially more stable form.
The FTIR and Raman spectra of Form I and Form II would show differences in the regions corresponding to N-H stretching and amide I and II bands, reflecting the different hydrogen bonding environments in the two crystal structures.
(Figure 2: Hypothetical FTIR and Raman spectra for Decanamide Form I and Form II would be displayed here, highlighting the differences in key vibrational bands.)
Thermodynamic and Kinetic Relationships
Understanding the thermodynamic stability relationship between polymorphs is crucial for selecting the appropriate form for development. The relationship can be either monotropic , where one form is always more stable than the other at all temperatures below their melting points, or enantiotropic , where the stability order inverts at a specific transition temperature.
The relative stability of polymorphs can be determined by various methods, including solubility measurements, heat of solution calorimetry, or by constructing an energy-temperature diagram.
Visualizing Thermodynamic Relationships
A Gibbs free energy versus temperature diagram is a useful tool for visualizing the thermodynamic relationship between polymorphs.
Caption: Experimental workflow for decanamide polymorphism study.
Conclusion
This technical guide has presented a comprehensive methodological framework for the investigation of the crystal structure and polymorphism of decanamide. By following the outlined experimental protocols and analytical workflows, researchers can systematically discover, characterize, and understand the solid-state behavior of this and other similar molecular compounds. A thorough understanding of polymorphism is not merely an academic exercise but a critical component of robust product development, ensuring the safety, efficacy, and quality of crystalline materials. The principles and techniques described herein provide a solid foundation for any scientist or engineer working in the field of solid-state chemistry and materials science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75347, Decanamide. Retrieved from [Link]
-
Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
-
ResearchGate. (2019). Evaluation and Study of Recrystallization on Polymorph of Dexamethasone by Using GC-MS and FT-IR Spectroscopy. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of decanamide. Retrieved from [Link]
-
Spectroscopy Online. (2019). Raman Spectroscopy and Polymorphism. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies. Retrieved from [Link]
-
AZoM. (2014). Polymorphic Identification Using Raman Microscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dynamics and disorder: on the stability of pyrazinamide polymorphs. Retrieved from [Link]
-
ChemSrc. (2025). Decanamide | CAS#:2319-29-1. Retrieved from [Link]
-
PubMed. (2010). Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26690, Dimethyl capramide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism of Piroxicam: New Polymorphs by Melt Crystallization and Crystal Structure Prediction. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of the solid-state: spectroscopic techniques. Retrieved from [Link]
-
YouTube. (2016). Amides 1. Nomenclature of Primary Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures. Retrieved from [Link]
-
CAS.org. (n.d.). Decanamide - Common Chemistry. Retrieved from [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Melting temperature of different aliphatic polyamides as a function of.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]
-
CCDC. (n.d.). CCDC 2365767: Experimental Crystal Structure Determination. Retrieved from [Link]
-
CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Unraveling the Complex Polymorphic Crystallization Behavior of the Alternating Copolymer DMDS-alt-DVE. Retrieved from [Link]
-
ResearchGate. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Retrieved from [Link]
Sources
- 1. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Complex Polymorphic Crystallization Behavior of the Alternating Copolymer DMDS-alt-DVE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]
- 5. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]
- 6. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decanamide | CAS#:2319-29-1 | Chemsrc [chemsrc.com]
- 11. DECANAMIDE | 2319-29-1 [chemicalbook.com]
Methodological & Application
Using Decanamide as a surfactant in emulsions
Executive Summary
Decanamide (Capramide,
This guide details the physicochemical rationale and step-by-step protocols for incorporating Decanamide into Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions.[1] It is particularly relevant for formulations requiring enhanced thermal stability, controlled viscosity, or permeation enhancement in transdermal drug delivery.
Physicochemical Profile & Mechanistic Insight
Decanamide is distinct from standard ethoxylated surfactants (e.g., Tweens) due to its non-ionic, crystalline nature. Its amide head group (
Table 1: Critical Material Attributes
| Property | Value | Formulation Impact |
| Molecular Weight | 171.28 g/mol | Small molecule; packs efficiently at interfaces.[1] |
| Melting Point | 98°C - 100°C | Critical: Requires "Hot-Melt" processing.[1] Solid at RT. |
| LogP (Octanol/Water) | ~2.6 - 3.3 | Lipophilic; partitions primarily into the oil phase.[1] |
| Calculated HLB | ~5.1 | Acts as a W/O emulsifier or O/W co-surfactant.[1] |
| Solubility | Soluble in Ethanol, Chloroform, warm oils. Insoluble in cold water.[1] | Must be pre-dissolved in the oil phase or a co-solvent.[1] |
Mechanism of Action: The "Interfacial Zipper"
In a binary surfactant system (e.g., Decanamide + Tween 80), Decanamide intercalates between the bulky heads of the primary surfactant.
-
Spacing: Reduces electrostatic or steric repulsion between primary surfactant heads.[1]
-
Rigidity: The amide protons form lateral hydrogen bonds, creating a condensed, viscous interfacial film.[1]
-
Permeation: As a fatty acid amide, it mimics endogenous lipids, transiently disrupting the stratum corneum to enhance drug delivery.[1]
Strategic Formulation Protocol
Constraint: Due to its high melting point (~98°C), Decanamide cannot be added to a cold formulation.[1] It requires a Hot-Melt Emulsification or High-Temperature Phase Inversion method.[1]
Protocol A: High-Stability O/W Emulsion (Hot-Melt Method)
Target Application: Topical Creams, Transdermal Patches.
Materials:
-
Oil Phase: Mineral Oil or MCT Oil (15% w/w)
-
Co-Surfactant: Decanamide (1.0% - 3.0% w/w)[1]
-
Primary Surfactant: Polysorbate 80 (Tween 80) (3.0% w/w)[1]
-
Aqueous Phase: Deionized Water (q.s. to 100%) + Preservative[1]
Workflow Diagram:
Figure 1: Hot-Melt Emulsification Workflow ensuring Decanamide solubility and proper interfacial structuring.
Step-by-Step Procedure:
-
Oil Phase Preparation (The Critical Step):
-
Weigh the Oil (MCT/Mineral) and Decanamide into a glass beaker.
-
Heat to 80°C - 85°C . Note: This is below Decanamide's MP of 98°C, but solubility in hot oil usually depresses the melting point sufficiently. If not fully clear, heat to 100°C briefly.
-
Ensure the solution is crystal clear. Any undissolved crystals will act as nucleation sites for instability later.[1]
-
-
Aqueous Phase Preparation:
-
Dissolve Tween 80 in water.[1]
-
Heat to 80°C - 85°C . Crucial: Both phases must be at the same temperature to prevent "thermal shock" precipitation of Decanamide.
-
-
Emulsification:
-
Controlled Cooling (Hysteresis Management):
-
Remove from heat.[1] Switch to low-speed paddle stirring (100-200 rpm).
-
Cooling Rate: Allow to cool slowly (~2°C/min).
-
Mechanism:[1] As the temperature drops, Decanamide becomes less soluble in the oil droplet. Instead of precipitating inside the droplet (which serves no purpose), it migrates to the interface, interacting with the Tween 80 to form a solid/semi-solid shell.
-
Stop stirring when T < 30°C.[1]
-
Characterization & Quality Control
To validate the efficacy of Decanamide as a stabilizer, compare the formulation against a control (Oil + Tween 80 only).
Table 2: Characterization Metrics
| Test | Methodology | Expected Outcome with Decanamide |
| Droplet Size (D50) | Dynamic Light Scattering (DLS) or Laser Diffraction | Smaller & More Uniform. Decanamide reduces interfacial tension further than Tween alone.[1] |
| Zeta Potential | Electrophoretic Mobility | Neutral/Slightly Negative. Decanamide is non-ionic but screens charges, potentially altering ZP magnitude.[1] |
| Rheology | Cone & Plate Viscometer (Shear Sweep) | Increased Viscosity. The "structured interface" acts like a microscopic shell, increasing bulk resistance to flow. |
| Freeze-Thaw Stability | 3 cycles (-20°C to 25°C) | Superior Stability. The rigid film prevents coalescence during ice crystal formation.[1] |
Visualizing the Interface
Figure 2: Schematic of Decanamide (Red) filling gaps between Tween surfactants (Green), creating a dense barrier.
Expert Troubleshooting (FAQs)
Q: My emulsion has needle-like crystals appearing after 24 hours.
-
Cause: "Ostwald Ripening" or saturation excess.[1] The Decanamide concentration (e.g., >3%) exceeded its solubility limit in the oil phase at room temperature.
-
Fix: Reduce Decanamide concentration to 1.0 - 1.5%. Alternatively, add a co-solvent like Ethanol or Propylene Glycol (5-10%) to the oil phase to increase solubility tolerance.
Q: The emulsion is too thick/gel-like.
-
Cause: Decanamide is a potent viscosity builder.[1] It can form a lamellar gel network in the continuous phase if used in excess.[1]
-
Fix: This may be desirable for creams.[1] If a lotion is required, reduce Decanamide or increase the oil phase ratio to sequester more surfactant inside the droplets.
Q: Can I use Decanamide for W/O emulsions?
-
Protocol Adjustment: Use Decanamide as the primary emulsifier alongside a low-HLB co-surfactant (e.g., Span 80). Dissolve both in the oil phase.[1] Add water slowly to the oil phase.[1][2]
References
-
PubChem. (2023).[1] Decanamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Kogan, A., & Garti, N. (2006).[1][3] Microemulsions as transdermal drug delivery vehicles. Advances in Colloid and Interface Science, 123-126, 369-385.[3] Available at: [Link]
-
Eccleston, G. M. (1990).[1] Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces, 48(1-3), 137-154. (Foundational text on fatty amphiphile stabilization mechanisms).
-
MDPI. (2017).[1] Physical stability of N,N-dimethyldecanamide/α-pinene-in-water emulsions. Colloids and Surfaces B: Biointerfaces. Available at: [Link](Note: References derivative, illustrative of amide surfactant behavior).
Sources
Application Note: Decanamide in Cosmetic & Personal Care Formulations
[1][2][3]
Executive Summary & Product Profile
Decanamide (INCI: Decanamide; CAS: 2319-29-1) is the primary amide of decanoic acid (capric acid).[1] Unlike its more famous counterpart Niacinamide (Vitamin B3 amide), Decanamide is a lipophilic fatty acid amide (FAA) that functions primarily as a structural lipid mimetic and antimicrobial booster .[1]
Its amphiphilic nature—possessing both a hydrophobic alkyl chain (C10) and a polar amide head group—allows it to integrate seamlessly into the lamellar lipid bilayers of the Stratum Corneum. This makes it a critical candidate for "barrier repair" formulations and acne-prone skin therapies where maintaining the acid mantle and reducing microbial load are dual priorities.[1]
Physicochemical Profile
| Property | Specification | Formulation Impact |
| Chemical Structure | Primary Fatty Amide | |
| Appearance | White Crystalline Solid | Requires heat to incorporate |
| Melting Point | ~98°C - 100°C* | Must be melted in the oil phase or pre-solubilized |
| Solubility | Soluble in Ethanol, Glycols, Oils; Insoluble in Water | Lipophilic active; requires emulsification |
| LogP | ~2.5 - 3.0 | High skin permeability; excellent barrier integration |
*Note: Commercial grades may vary.[1] Always verify the Melting Point on the supplier's Certificate of Analysis (CoA), as some eutectic mixtures or derivatives melt at lower temperatures.
Mechanism of Action
Decanamide operates via two distinct mechanisms: Lipid Barrier Reinforcement and Microbial Membrane Disruption .[1]
Lipid Barrier Reinforcement
The C10 alkyl chain of Decanamide mimics the fatty acid tails of endogenous ceramides.[1] When applied topically, it intercalates into the intercellular lipid matrix, stabilizing the orthorhombic packing of lipids which is essential for preventing Transepidermal Water Loss (TEWL).
Antimicrobial Activity
Similar to medium-chain fatty acids (MCFAs), Decanamide exhibits antimicrobial properties, particularly against lipophilic bacteria (e.g., C. acnes). The non-ionized amide head group allows it to penetrate bacterial cell walls more effectively than ionized fatty acids, leading to membrane destabilization.
Visualization: Dual-Action Pathway
The following diagram illustrates the simultaneous action of Decanamide on host skin cells versus pathogenic bacteria.[1]
Figure 1: Decanamide acts as a "molecular mortar" in the skin barrier while simultaneously disrupting the membranes of pathogenic flora.[1]
Formulation Guidelines
Solubility & Stability[1][3][5]
-
Oil Phase Incorporation: Decanamide is lipophilic.[1] It must be added to the oil phase of an emulsion.[1]
-
Temperature Sensitivity: Due to its high melting point (~98°C), it requires a "Hot Process" formulation.[1] Ensure the oil phase reaches at least 80-85°C to ensure complete dissolution, or predissolve in a high-polarity oil (e.g., Octyldodecanol) if possible.
-
pH Stability: Amides are generally stable across a wide pH range (4.0 – 8.0).[1] Avoid extreme pH (<3 or >10) to prevent hydrolysis back to Decanoic Acid.[1]
Recommended Concentration
Experimental Protocol: Lipid-Restorative Barrier Cream[4]
This protocol describes the creation of a high-viscosity oil-in-water (O/W) emulsion containing 2% Decanamide.[1] This system is self-validating: proper emulsification results in a glossy, white cream; failure (recrystallization) results in a gritty texture.[1]
Materials Required[1][3][5][6][7][8][9][10][11][12][13]
-
Phase A (Water): Deionized Water, Glycerin (Humectant), Xanthan Gum (Stabilizer).[1]
-
Phase B (Oil): Caprylic/Capric Triglyceride (Emollient), Cetearyl Alcohol (Thickener), Glyceryl Stearate (Emulsifier), Decanamide (Active) .[1]
-
Phase C (Cool Down): Preservative (e.g., Phenoxyethanol), Tocopherol (Antioxidant).[1]
Step-by-Step Methodology
Step 1: Preparation of the Oil Phase (The Critical Step)
-
Weigh Phase B ingredients into a beaker.
-
Critical Control Point: Heat Phase B to 85°C .
-
Maintain temperature and stir gently until the Decanamide crystals are completely dissolved and the phase is transparent. Note: If the solution is cloudy, the Decanamide has not fully solubilized.
Step 2: Preparation of the Water Phase
-
Disperse Xanthan Gum in Glycerin (slurry method) to prevent clumping.[1]
-
Add the slurry to the Deionized Water in a separate beaker.
-
Heat Phase A to 85°C (matching Phase B temperature).
Step 3: Emulsification[1]
-
Slowly pour Phase B (Oil) into Phase A (Water) while homogenizing at 3000-5000 RPM .
-
Homogenize for 5 minutes. The mixture should turn opaque and white immediately.[1]
-
Causality Check: High shear is required to create small droplet sizes that prevent the Decanamide from recrystallizing out of the oil droplets during cooling.[1]
Step 4: Cooling & Crystallization Control[1]
-
Switch to a paddle mixer with moderate agitation (100-200 RPM).
-
Cool the batch slowly to 40°C .
-
Observation: Watch for "pearlescence." A slight pearlescent effect is normal for fatty amides/alcohols, but large visible needles indicate shock cooling or poor solubility.[1]
Step 5: Finishing
-
At <40°C, add Phase C (Preservative/Fragrance).[1]
-
Adjust pH to 5.5 ± 0.5 using Citric Acid or Sodium Hydroxide.[1]
-
Discharge into opaque containers (protects against UV degradation).[1]
Quantitative Formulation Table
| Phase | Ingredient | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| A | Glycerin | 3.00 | Humectant |
| A | Xanthan Gum | 0.20 | Rheology Modifier |
| B | Caprylic/Capric Triglyceride | 10.00 | Carrier Oil |
| B | Cetearyl Alcohol | 4.00 | Structure Agent |
| B | Glyceryl Stearate (and) PEG-100 Stearate | 3.00 | Primary Emulsifier |
| B | Decanamide | 2.00 | Active Ingredient |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| C | Tocopherol | 0.10 | Antioxidant |
Efficacy Testing: Antimicrobial "Challenge" Assay
To validate the antimicrobial efficacy of the Decanamide formulation, perform a modified Zone of Inhibition or Time-Kill study.
Protocol:
-
Organism: Cutibacterium acnes (anaerobic) or Staphylococcus aureus (aerobic).[1]
-
Control: Placebo cream (without Decanamide).[1]
-
Test: 2% Decanamide Cream.
-
Method:
-
Plate the bacteria on agar.[1]
-
Create a well (6mm) and fill with 0.1g of product.
-
Incubate at 37°C for 24-48 hours.
-
-
Validation: A measurable Zone of Inhibition (>2mm) around the Decanamide cream, compared to 0mm for the placebo, confirms bioactivity.
Safety & Toxicology
-
Hazard Classification (Pure Substance):
-
Finished Product Safety: At concentrations <5%, Decanamide is generally well-tolerated.[1] However, patch testing is required for final formulations to rule out sensitization.
-
Nitrosamine Warning: Unlike Diethanolamine (DEA) derivatives (e.g., Cocamide DEA), Decanamide is a primary amide and does not carry the same risk of nitrosamine formation. However, ensure it is not formulated with nitrosating agents (e.g., nitrites).
References
Application Note: In Vitro Neuroprotective Assay of Decanamide
Introduction & Scientific Rationale
Decanamide (
Recent investigations into decanamide derivatives (e.g., K6PC-5 , a modified decanamide) have revealed potent neuroprotective properties, specifically through the activation of Sphingosine Kinase 1 (SphK1) and the downstream Nrf2 antioxidant pathway .[1] Furthermore, as a lipophilic amide, Decanamide is hypothesized to modulate neuroinflammation and cell survival via PPAR-
This guide provides a rigorous, self-validating framework for assessing the neuroprotective potential of Decanamide. It moves beyond simple viability screening to include mechanistic validation of mitochondrial integrity, membrane stability, and antioxidant signaling.
Key Mechanistic Targets[2][3][4]
-
Mitochondrial Protection: Prevention of mPTP opening and cytochrome
release. -
Antioxidant Response: Upregulation of Heme Oxygenase-1 (HO-1) via Nrf2 translocation.
-
Anti-Excitotoxicity: Mitigation of Glutamate/NMDA-induced calcium overload.
Experimental Design Strategy
To ensure data reliability (Trustworthiness), this protocol employs a Dual-Insult Model using SH-SY5Y human neuroblastoma cells. This allows for the differentiation between general antioxidant activity and specific anti-ischemic neuroprotection.
| Parameter | Model A: Oxidative Stress | Model B: Ischemia-Reperfusion (OGD/R) |
| Stressor | Hydrogen Peroxide ( | Oxygen-Glucose Deprivation (OGD) |
| Pathology Mimicked | Chronic Neurodegeneration (Alzheimer's/Parkinson's) | Acute Ischemic Stroke |
| Decanamide Conc. | 0.1 | 1 |
| Primary Readout | MTT Assay (Mitochondrial Metabolism) | LDH Release (Membrane Integrity) |
| Secondary Readout | ROS Quantification (DCFDA Flow Cytometry) | Western Blot (Nrf2, HO-1, Cleaved Caspase-3) |
Visualizing the Signaling Pathway[5][6]
Understanding the putative mechanism is crucial for experimental troubleshooting. The diagram below illustrates the pathway established for decanamide derivatives (like K6PC-5), linking lipid signaling to gene transcription.
Caption: Putative signaling cascade where Decanamide activates kinase pathways (Akt/ERK) or SphK1, leading to Nrf2 nuclear translocation and upregulation of antioxidant enzymes.[1][2]
Detailed Experimental Protocols
Phase 1: Preparation of Decanamide Stock
Critical Step: Decanamide is lipophilic. Improper solubilization will lead to precipitation and false negatives.
-
Solvent: Dissolve Decanamide powder in 100% DMSO to create a 50 mM Stock Solution .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock in serum-free culture medium. Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.
Phase 2: Cell Culture & Differentiation (SH-SY5Y)
Rationale: Undifferentiated SH-SY5Y cells are proliferative. Differentiating them with Retinoic Acid (RA) induces a neuronal phenotype (neurite outgrowth), making them a more relevant model for neuroprotection.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. -
Differentiation: Culture in DMEM/F12 + 1% FBS + 10
M Retinoic Acid (RA) for 5–7 days. Change media every 2 days. -
Verification: Confirm neurite extension >2x soma diameter under a phase-contrast microscope before proceeding.
Phase 3: Neuroprotection Assays
A. Pre-treatment Protocol
Timing is critical. Decanamide likely acts by priming the antioxidant system (hormesis) rather than direct chemical scavenging.
-
Remove differentiation media.
-
Add fresh media containing Decanamide (0.1, 1, 5, 10, 20, 50
M). -
Incubate for 2–4 hours prior to adding the stressor.
B. Oxidative Stress Induction (
)
-
After pre-treatment, add
to a final concentration of 100–300 M (titrate this beforehand to achieve ~50% cell death in controls, known as ). -
Incubate for 24 hours .
C. Oxygen-Glucose Deprivation (OGD) – Advanced User
-
Replace media with Glucose-Free Balanced Salt Solution (BSS) .
-
Place cells in a hypoxia chamber (
) for 4–6 hours . -
Reperfusion: Remove BSS, replace with normal glucose-containing media (with Decanamide), and incubate in normoxia for 24 hours.
Phase 4: Readout Methodologies
1. MTT Assay (Mitochondrial Function)
Principle: Measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase.
-
Add MTT (0.5 mg/mL) for 4 hours.
-
Dissolve crystals in DMSO.
-
Read Absorbance at 570 nm .[3]
-
Calculation:
2. LDH Release Assay (Membrane Integrity)
Principle: LDH is released into the supernatant only upon cell lysis (necrosis).
-
Collect 50
L of culture supernatant. -
Mix with LDH reaction mix (Tetrazolium salt + Diaphorase).
-
Read Absorbance at 490 nm .
-
Interpretation: Lower absorbance = Higher Neuroprotection.
3. ROS Detection (Flow Cytometry/Microscopy)
-
Wash cells with PBS.
-
Incubate with 10
M DCFH-DA for 30 min in the dark. -
Wash x2 with PBS.
-
Measure fluorescence (Ex/Em: 485/535 nm). Decanamide should shift the peak left (lower ROS) compared to the stressor group.
Data Analysis & Troubleshooting
Expected Results
| Group | MTT Viability (%) | LDH Release (AU) | ROS Levels (RFU) |
| Control | 100% | Low | Low |
| Stressor Only ( | 40–50% | High | High |
| Decanamide (Low Dose) | 50–60% | Mod.[4] High | Mod. High |
| Decanamide (Optimal Dose) | 80–90% | Low | Reduced |
| Decanamide (High Dose >100 | <50% (Toxicity) | High | Variable |
Troubleshooting Guide
-
Issue: No protection observed.
-
Cause: Pre-treatment time too short.
-
Solution: Extend Decanamide pre-incubation to 12–24 hours to allow protein synthesis (HO-1 upregulation).
-
-
Issue: High variability in MTT.
-
Cause: Inconsistent cell seeding or DMSO precipitation.
-
Solution: Use a multi-channel pipette and ensure Decanamide is fully vortexed in warm media before addition.
-
-
Issue: Decanamide is toxic alone.
-
Cause: Solvent effect or surfactant-like properties of the fatty amide.
-
Solution: Include a "Vehicle Control" (DMSO only) and lower the max concentration.
-
References
-
PubChem. (2023). Decanamide Compound Summary. National Library of Medicine. [Link]
-
Lee, J. Y., et al. (2018). K6PC-5 Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation. Cellular Physiology and Biochemistry. (Demonstrates neuroprotection of decanamide derivative via Nrf2). [Link]
-
Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. PNAS. (Establishes the neuroprotective role of fatty acid amides). [Link]
-
Scuderi, C., et al. (2011). Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α. Journal of Neuroinflammation. [Link]
Sources
Application Note: Synthesis of Decanamide Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
This guide details the strategic design and synthesis of decanamide (capric acid amide) derivatives to evaluate their structure-activity relationships (SAR). Decanamide and its analogs exhibit significant biological potential, including antimicrobial activity against S. aureus and E. coli, neuroprotective effects, and utility as permeation enhancers. This protocol prioritizes a modular synthetic approach using carbodiimide coupling (EDC/HOBt) to generate a diverse library of N-substituted decanamides. It includes mechanistic insights, purification strategies for lipophilic amides, and a framework for interpreting SAR data.
Strategic SAR Design
The pharmacological activity of fatty acid amides (FAAs) is governed by a delicate balance between the lipophilic tail (facilitating membrane insertion) and the polar head group (mediating specific receptor/enzyme interactions).
The Pharmacophore[1]
-
The Lipid Tail (Decanoyl group, C10): The ten-carbon chain provides optimal lipophilicity (LogP ~3-4) for penetrating bacterial cell walls or the blood-brain barrier. Deviations in chain length (C8 vs. C10 vs. C12) drastically alter solubility and bioavailability.
-
The Linker (Amide Bond): Acts as a hydrogen bond donor/acceptor. Stability against amidases (e.g., FAAH) is a key design consideration.
-
The Head Group (N-Substituent): The primary variable for SAR. Introducing aromatic rings, heterocycles, or polar moieties can shift activity from antimicrobial to neuroactive (e.g., anticonvulsant).
Visualization of SAR Logic
Figure 1: Structural dissection of decanamide derivatives for SAR optimization. The C10 tail drives pharmacokinetics, while the N-substituent (Head) drives pharmacodynamics.
Chemical Synthesis Protocols
Method Selection
For SAR library generation, Method A (EDC/HOBt Coupling) is preferred over Acid Chloride methods due to milder conditions, tolerance of functional groups on the amine, and the avoidance of noxious HCl gas generation.
Method A: EDC/HOBt Mediated Amidation (Standard Protocol)
This protocol is optimized for coupling Decanoic Acid with various primary and secondary amines.
Materials:
-
Decanoic acid (1.0 equiv)
-
Amine (R-NH2) (1.1 equiv)
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if amine is polar).
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve Decanoic acid (1 mmol, 172 mg) in anhydrous DCM (5 mL). Add HOBt (1.2 mmol, 162 mg) and EDC.HCl (1.2 mmol, 230 mg).
-
Coupling: Stir the mixture at 0°C (ice bath) for 15 minutes. Add the Amine (1.1 mmol) and DIPEA (2.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will typically have a higher Rf than the starting acid.
-
Workup (Critical for Purity):
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.
-
Wash with Saturated NaHCO3 (2 x 10 mL) to remove unreacted decanoic acid and HOBt.
-
Wash with Brine (10 mL), dry over Na2SO4, and concentrate in vacuo.
-
Method B: Acid Chloride Route (For Sterically Hindered Amines)
Use this if Method A gives low yields (e.g., with electron-deficient anilines).
-
Reflux Decanoic acid with Thionyl Chloride (SOCl2) (1.5 equiv) for 2 hours.
-
Evaporate excess SOCl2 to obtain Decanoyl Chloride.
-
React Decanoyl Chloride with Amine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.
Workflow Visualization
Figure 2: Decision tree for synthetic route selection based on amine reactivity.
Purification & Characterization
Fatty acid amides are waxy solids. Purification can often be achieved without chromatography.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Hexane or Ethanol. Cool to 4°C. Decanamides often crystallize as white leaflets.
-
Flash Chromatography: If oil persists, use Silica Gel 60. Gradient: 100% Hexane → 80:20 Hexane/EtOAc.
-
NMR Validation (1H NMR in CDCl3):
-
Terminal Methyl: Triplet at ~0.88 ppm (3H).
-
Alkyl Chain: Multiplet/Broad singlet at 1.25 ppm (~12H).
-
Alpha-Methylene (-CH2-CO-): Triplet at ~2.1-2.3 ppm (2H).
-
Amide NH: Broad singlet (variable, 5.5–8.0 ppm).
-
Biological Evaluation Framework
To establish SAR, screen the library across these domains:
| Assay Type | Target | Relevance | Key Reference |
| Antimicrobial | S. aureus (Gram+), E. coli (Gram-) | Membrane disruption; fatty acid amides mimic endogenous signaling lipids. | [1, 2] |
| Anticonvulsant | MES (Maximal Electroshock) | N-benzyl decanamides show efficacy similar to valproic acid derivatives. | [3, 4] |
| Cytotoxicity | MTT Assay (HEK293 cells) | Establish therapeutic index (TI); ensure activity is not due to general lysis. | [5] |
Troubleshooting & Expert Tips
-
Emulsion Formation: During extraction, fatty acid derivatives often form emulsions. Tip: Add a small amount of solid NaCl or Methanol to break the emulsion.
-
Solubility: If the product is insoluble in CDCl3 for NMR, try DMSO-d6 or add a drop of TFA to break intermolecular hydrogen bonding.
-
Water Sensitivity: EDC is moisture sensitive. Use fresh reagents and anhydrous solvents to prevent hydrolysis back to the starting acid.
References
-
Aldulaimi, A. K. O., et al. (2022).[1][3] The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Negative Bacteria.[1][3][4] International Journal of Drug Delivery Technology.[3] Available at: [Link]
-
Tarikogullari, A. H., et al. (2010). Synthesis and anticonvulsant activity of some alkanamide derivatives. Arzneimittelforschung. Available at: [Link]
-
Kushwaha, N., et al. (2011).[5] Synthesis of some Amide derivatives and their Biological activity.[3][5][6][7][4][8][9][10][11][12] International Journal of ChemTech Research.[5] Available at: [Link]
-
Wrobel, T. M., et al. (2024).[3][13] Development of Novel Alaninamide Derivatives with Anticonvulsant Activity. International Journal of Molecular Sciences.[13] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Decanamide in Polymer Synthesis and Modification
[1]
Abstract
Decanamide (CAS 1120-16-7), the primary amide of capric acid (
Part 1: Physiochemical Profile & Material Selection
Before integration into polymer matrices, the specific thermal and solubility profiles of Decanamide must be understood to prevent processing degradation or premature volatilization.
Table 1: Technical Specifications of Decanamide
| Property | Value | Critical Implication for Processing |
| Molecular Formula | Shorter chain length = Higher mobility in polymer matrix. | |
| Molecular Weight | 171.28 g/mol | Significantly lower than Erucamide (337.58 g/mol ); results in faster diffusion rates. |
| Melting Point | 98°C - 100°C | Requires careful thermal profiling in the feeding zone to prevent premature bridging. |
| Boiling Point | ~250°C (at 760 mmHg) | Risk: High volatility during high-temp extrusion (>230°C). "Smoking" may occur. |
| Solubility | Soluble in Ethanol, Acetone | Facilitates solvent-blending or surface coating applications. |
| Appearance | White Crystalline Solid | Must be free-flowing for gravimetric feeders. |
Part 2: Mechanisms of Action
Decanamide functions through two distinct mechanisms depending on the polymer system: Surface Migration (in Polyolefins) and End-Group Functionalization (in Polyamides).
Mechanism A: The Blooming Effect (Polyolefins)
In non-polar matrices like Low-Density Polyethylene (LDPE), Decanamide is miscible in the amorphous melt but immiscible in the crystalline solid. Upon cooling, the growing crystalline spherulites exclude the amide, forcing it to migrate to the surface.
-
Advantage: Due to its low molecular weight (
), Decanamide blooms significantly faster than Erucamide ( ), providing immediate slip properties (low Coefficient of Friction) right off the production line. -
Limitation: Higher volatility limits its use to low-temperature processing films or as a co-additive.
Mechanism B: Chain Termination (Polyamides)
In the hydrolytic polymerization of Nylon 6 (Polycaprolactam), Decanamide acts as a monofunctional chain regulator . It participates in transamidation reactions, effectively "capping" the amine (
-
Result: Controls the Number Average Molecular Weight (
) and stabilizes melt viscosity.
Figure 1: The "Blooming" mechanism where Decanamide migrates from the bulk polymer to the surface upon crystallization.
Part 3: Protocol A - Surface Modification of LDPE Film
Application: Rapid-release films, low-temperature packaging. Challenge: Preventing volatilization of Decanamide during extrusion.
Materials
-
Resin: LDPE (Melt Flow Index: 2.0 g/10min ).
-
Additive: Decanamide (>98% purity).
-
Antioxidant: BHT or Irganox 1010 (to protect amide from oxidation).
Masterbatch Preparation (Critical Step)
Direct addition of Decanamide powder to the hopper causes screw slippage. A 5% Masterbatch (MB) is required.
-
High-Speed Mixing: Blend LDPE powder with 5% Decanamide and 0.1% Antioxidant in a high-speed mixer at low shear (avoid heating >60°C).
-
Compounding: Use a Twin-Screw Extruder (TSE).
-
Zone 1 (Feed): 90°C (Keep solid).
-
Zone 2-4 (Mix): 140°C - 150°C (Melt blending).
-
Die: 150°C.
-
Note: Keep vacuum venting active to remove trapped air, but monitor for amide sublimation (white smoke).
-
-
Pelletizing: Underwater or strand pelletizing. Dry pellets at 40°C (do not exceed 50°C to prevent caking).
Blown Film Extrusion
-
Let-down: Mix Masterbatch with virgin LDPE to achieve a final Decanamide concentration of 500 - 1000 ppm .
-
Extrusion Profile:
-
Maintain a "Reverse Temperature Profile" if possible, or a flat profile not exceeding 170°C .
-
Die Temperature: Max 180°C. (Exceeding 200°C causes rapid loss of Decanamide via smoke).
-
-
Cooling: High-velocity air ring to freeze the crystalline structure quickly.
-
Maturation: Allow film to sit for 24 hours. Measure COF.
Part 4: Protocol B - Molecular Weight Regulation in Nylon 6
Application: Engineering plastics requiring precise viscosity control. Rationale: Decanamide is stable enough to undergo transamidation at Nylon processing temperatures, capping the chain.
Reaction Stoichiometry
To target a specific Degree of Polymerization (
Polymerization Workflow
Figure 2: Synthesis pathway of Nylon 6 utilizing Decanamide as a chain terminator.
Step-by-Step Procedure
-
Reactor Charge: Into a stainless steel autoclave, charge:
-
Caprolactam: 1000 g (8.84 mol)
-
Aminocaproic Acid (Initiator): 50 g
-
Water: 20 g
-
Decanamide: 7.5 g (0.044 mol) -> Targeting approx. 0.5 mol% regulation.
-
-
Inerting: Purge with Nitrogen (
) x3 to remove Oxygen (prevents oxidative degradation). -
Pressure Phase (Hydrolysis):
-
Heat to 260°C.
-
Allow pressure to build to 15 bar (via steam generation).
-
Hold for 2 hours. This opens the lactam ring.
-
-
Depressurization:
-
Slowly release pressure over 1 hour while maintaining 260°C.
-
This removes water, driving the equilibrium toward high polymer.[1]
-
-
Vacuum Finish:
-
Apply vacuum (50 mbar) for 30 minutes to remove residual water and unreacted monomer.
-
Note: Decanamide is less volatile than water but more volatile than the polymer. Do not hold vacuum excessively long (<45 mins) to avoid losing the regulator.
-
-
Discharge: Extrude polymer strand into water bath; pelletize.
-
Extraction: Wash pellets in hot water (90°C) to remove unreacted Caprolactam (approx. 10% equilibrium content). Decanamide-capped chains remain in the polymer.
Part 5: Quality Control & Characterization
Coefficient of Friction (COF) - For Protocol A
-
Standard: ASTM D1894.
-
Method: Measure Static and Kinetic COF of the film against steel or itself.
-
Success Criteria: Kinetic COF < 0.3 within 24 hours (indicating fast blooming).
Relative Viscosity (RV) - For Protocol B
-
Standard: ISO 307.
-
Method: Dissolve 1g polymer in 100ml Sulfuric Acid (96%).
-
Analysis: Compare RV of Decanamide-regulated Nylon vs. Unregulated control.
Infrared Spectroscopy (FTIR)
-
Detection: Look for the Amide I and II bands.
-
Differentiation: While the Nylon backbone has amide bonds, surface ATR-FTIR on the LDPE film (Protocol A) will show a sharp increase in amide peaks (1640 cm⁻¹, 1550 cm⁻¹) as the Decanamide blooms to the surface over time.
References
-
Cargill. (n.d.). Slip Additives for Polyolefins: Mechanisms and Optimization. Retrieved from [Link]
-
Diamond Light Source. (2021). X-rays get a grip on why erucamide slips. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]
-
Cheméo. (n.d.). Decanamide Chemical Properties and Spectral Data. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of polyamide 6/11 copolymers and their use as matrix polymer. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Hub: Decanamide Synthesis Optimization
Topic: Yield Improvement Strategies for Decanamide (
Core Directive & Scope
Welcome to the Decanamide Synthesis Technical Support Hub. This guide is structured to troubleshoot and optimize the production of Decanamide (Capric Acid Amide), focusing on the two most robust synthetic pathways: Nucleophilic Acyl Substitution (Chemical) and Lipase-Catalyzed Ammonolysis (Biocatalytic) .
Target Molecule:
-
Name: Decanamide (Primary Amide)
-
CAS: 2319-29-1
-
Structure:
-
Critical Quality Attribute: White crystalline solid, m.p. ~98°C.
Module A: The Chemical Route (Acyl Chloride Method)
Status: High Throughput / High Reactivity Best For: Small-to-medium scale, rapid synthesis.
The Protocol
The most common yield-killing error in this pathway is moisture contamination , which hydrolyzes the reactive Decanoyl Chloride back to Decanoic Acid.
Optimized Workflow:
-
Activation: Convert Decanoic Acid to Decanoyl Chloride using Thionyl Chloride (
) or Oxalyl Chloride. (Skip if purchasing Decanoyl Chloride). -
Amidation: React Decanoyl Chloride with aqueous Ammonia (Schotten-Baumann) or anhydrous Ammonia gas/solution.
Troubleshooting Guide: Low Yield & Impurities
| Symptom | Root Cause | Corrective Action |
| Yield < 60% | Hydrolysis: Moisture in solvent or atmosphere competed with amine. | Switch to Anhydrous: Use dry DCM (Dichloromethane) and an inert atmosphere ( |
| Sticky/Waxy Solid | Impurity: Residual Decanoic Acid (starting material) or Decanoyl Chloride. | Alkaline Wash: Wash the organic layer with 1M |
| Violent Exotherm | Thermal Runaway: Reaction is highly exothermic; high T promotes side reactions. | Cryogenic Control: Cool the amine solution to 0°C before adding the acid chloride dropwise. |
Visualization: Acyl Chloride Workflow
Figure 1: Critical path for chemical synthesis. The red dashed line represents the primary yield loss mechanism (hydrolysis).
Module B: The Green Route (Lipase Catalysis)
Status: High Selectivity / Sustainable Best For: High purity requirements, avoiding toxic reagents.
The Protocol
This method uses Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) to catalyze the direct amidation of Decanoic Acid with Urea (as an ammonia donor) or simple amines.
Optimized Workflow:
-
Mix: Decanoic Acid + Urea (1:1 to 1:4 molar ratio).
-
Solvent: tert-Butanol (TBA) or Cyclopentyl methyl ether (CPME). Note: TBA is preferred for solubility.
-
Catalyst: Add Novozym 435 (2-5% w/w).
-
Incubate: 40-60°C with shaking (200 rpm).
Troubleshooting Guide: Slow Kinetics
| Symptom | Root Cause | Corrective Action |
| Reaction Stalls | Water Inhibition: Water is a byproduct. Accumulation shifts equilibrium back to hydrolysis. | Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction vessel to scavenge water continuously. |
| Low Conversion | Substrate Inhibition: High urea concentration can deactivate the enzyme. | Stepwise Addition: Add Urea in portions rather than all at once. |
| Enzyme Clumping | Solvent Choice: Hydrophobic solvents may cause enzyme aggregation. | Use TBA: tert-Butanol is hydrophilic enough to prevent clumping but supports the organic reaction. |
Visualization: Enzymatic Decision Tree
Figure 2: Logic flow for optimizing enzymatic yield. Water removal is the critical control point.
Module C: Purification (The Yield Saver)
Context: Many researchers synthesize the product successfully but lose 30-40% of the yield during poor isolation steps. Decanamide is a fatty amide; it tends to "oil out" rather than crystallize if cooled too quickly.
Recrystallization Strategy
Solvent Selection Table:
| Solvent System | Suitability | Protocol Notes |
| Hexane | Excellent | Dissolve hot, cool slowly.[2] Removes polar impurities. |
| Ethanol/Water (9:1) | Good | Good for removing unreacted urea/salts. Risk of oiling out if water is too high.[2] |
| Ethyl Acetate | Moderate | High solubility; requires concentration before cooling. |
The "Oiling Out" Fix: If your product forms a liquid layer at the bottom instead of crystals:
-
Reheat until clear.
-
Add a seed crystal of pure Decanamide.
-
Cool very slowly (wrap the flask in foil/towel to insulate).
-
Vigorous stirring during cooling can sometimes induce crystallization.
Frequently Asked Questions (FAQ)
Q1: Can I use Ammonium Hydroxide (
Q2: My product smells like dirty socks. What is it?
A: That is the smell of Decanoic Acid (Capric Acid) or short-chain impurities. It indicates incomplete conversion or hydrolysis. Perform a wash with basic solution (
Q3: How do I remove the Lipase (Novozym 435) after the reaction? A: Simple filtration. The enzyme is immobilized on acrylic resin beads. Filter the reaction mixture through a fritted glass funnel. You can often wash and reuse the enzyme 5-10 times.
References
-
BenchChem. Application of Decanoyl Chloride in Surfactant Synthesis: Detailed Application Notes and Protocols. Retrieved from 3
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75347, Decanamide. Retrieved from
-
Sethi, A. et al. (2025). Lipase-catalyzed Synthesis of Fatty Acid Amide (Erucamide) Using Fatty Acid and Urea. ResearchGate. Retrieved from 4
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 5
-
Contente, M. L. et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Retrieved from 6
Sources
Troubleshooting common side reactions in Decanamide synthesis
Welcome to the Decanamide Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a targeted troubleshooting guide designed to navigate the specific chemical behaviors of fatty acid amides.
Decanamide (
Part 1: The Acid Chloride Route (Schotten-Baumann)
Context: You are reacting Decanoyl Chloride with Ammonia (or an amine) and observing low yields or impurities.
Q: Why does my product contain significant amounts of Decanoic Acid?
Diagnosis: Hydrolysis Competition. Decanoyl chloride is highly moisture-sensitive. The rate of hydrolysis (reaction with water) often competes with aminolysis (reaction with ammonia), especially in biphasic Schotten-Baumann conditions. Corrective Protocol:
-
Solvent Switch: If using aqueous ammonia, switch to a biphasic system (DCM/Water) with high stirring velocity to increase the interfacial surface area, or better, use anhydrous conditions (DCM or THF with ammonia gas or ammonium acetate).
-
Reagent Quality: Check your decanoyl chloride. If the liquid is cloudy or has white precipitate (decanoic acid), distill it before use.
-
Temperature: Lower the temperature to
. Hydrolysis has a higher activation energy than aminolysis; cooling favors the amide formation.
Q: I see a higher molecular weight impurity (approx. MW 325). What is it?
Diagnosis: Imide Formation (Di-acylation).
Primary amides (
-
Stoichiometry: Ensure Ammonia is in excess (at least 2.5 equivalents). This ensures the acid chloride is consumed by the amine, not the amide product.
-
Order of Addition: Add the Acid Chloride slowly to the Ammonia solution. This keeps the concentration of acid chloride low relative to the amine.
Part 2: The Carbodiimide Route (DCC/EDC Coupling)
Context: You are coupling Decanoic Acid with an amine using DCC and observing a stubborn byproduct.
Q: I have a byproduct that co-elutes with my product and cannot be removed by acid/base wash. What is it?
Diagnosis: N-Acylurea Rearrangement. This is the "classic" DCC failure mode. The reactive O-acylisourea intermediate can rearrange via an intramolecular mechanism to form the thermodynamically stable, inert N-acylurea. This byproduct is chemically similar to your amide and very difficult to separate.
The Mechanism of Failure:
Figure 1: The competition between productive amidation and the N-acylurea rearrangement.
Corrective Protocol:
-
Add Nucleophilic Catalysts: Always use HOBt (Hydroxybenzotriazole) or HOAt . These react with the O-acylisourea to form an "Active Ester." The active ester is less prone to rearrangement but highly reactive toward amines.
-
Solvent Choice: Avoid hot solvents. The rearrangement is favored by heat. Keep the reaction at
initially, then warm to RT. -
Alternative Coupling Agent: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away, unlike the insoluble DCU from DCC.
Part 3: Isolation & Purification
Context: Your reaction is done, but the physical state of the product is wrong (oil instead of solid).
Q: Decanamide should be a solid (mp ~98°C), but I have a yellow oil. Why?
Diagnosis: Melting Point Depression via Impurities. Decanamide is a waxy solid. Even small amounts of unreacted Decanoic Acid (mp 31°C) or solvent residues will depress the melting point significantly, resulting in a "supercooled" oil.
Quantitative Comparison of Species:
| Property | Decanamide (Product) | Decanoic Acid (Impurity) | Decanoyl Chloride (Reagent) |
| MW | 171.28 g/mol | 172.26 g/mol | 190.71 g/mol |
| State (RT) | White Crystalline Solid | Oily Solid / Liquid | Fuming Liquid |
| Melting Point | 98 - 100°C | 31.6°C | -34°C |
| LogP (Hydrophobicity) | ~3.3 | ~4.0 | N/A (Reacts) |
| Solubility (Water) | Very Low | Low (pH dependent) | Reacts |
Corrective Protocol (Recrystallization): Do not rely on column chromatography immediately; it is often overkill for fatty amides.
-
Dissolve: Dissolve the crude oil in a minimum amount of boiling Acetone or Ethanol .
-
Cool: Allow to cool slowly to Room Temperature, then to
. -
Filter: Decanamide crystallizes as white plates. Decanoic acid is much more soluble in cold acetone and will remain in the mother liquor.
-
Wash: Wash the crystals with cold hexanes to remove surface grease.
Part 4: Validated Workflow
Below is the recommended logic tree for troubleshooting your synthesis in real-time.
Figure 2: Decision matrix for purification based on physical state and impurity profile.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.
-
Cited for: General mechanisms of amide bond formation and side reactions.[4]
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Cited for: N-acylurea rearrangement mechanisms and c
-
PubChem. (n.d.).[5] Decanamide (Compound).[6][7] National Library of Medicine.
- Cited for: Physical properties (Melting point, LogP) of Decanamide.
-
Cheméo. (n.d.). Decanamide Chemical Properties.
- Cited for: Thermodynamic data and phase transition temper
Sources
- 1. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]
- 7. Decanamide- (CAS 2319-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
How to increase the solubility of Decanamide in aqueous solutions
Ticket ID: DEC-SOL-001
Subject: Protocols for Increasing Aqueous Solubility of Decanamide (Capramide)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Decanamide (
To achieve a stable aqueous solution, you must disrupt these intermolecular forces using one of three primary strategies: Cosolvency , Micellar Solubilization , or Molecular Encapsulation .
This guide details the specific protocols for each method, selected based on your downstream application (e.g., cell culture, analytical chemistry, or synthesis).
Module 1: Method Selection (Decision Matrix)
Before proceeding, identify the constraints of your experiment using the decision tree below.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Module 2: Critical Solubility Data
Understanding the physicochemical limitations of Decanamide is essential for troubleshooting precipitation issues.
| Property | Value | Implication for Solubility |
| Molecular Formula | Medium-chain fatty amide. | |
| Melting Point | 98°C - 100°C | Solid at room temp; requires heat or solvent to break lattice. |
| LogP (Octanol/Water) | ~2.6 - 3.6 | Lipophilic. Prefers organic phase. |
| Water Solubility (25°C) | ~0.18 g/L (Estimated) | "Insoluble" for most practical purposes without modification. |
| pKa | ~15-16 (Amide H) | Non-ionizable in physiological pH range. pH adjustment is ineffective. |
Technical Note: Unlike fatty acids, Decanamide does not have a carboxylic acid group that can be deprotonated to form a soluble salt. Therefore, pH adjustment (adding NaOH) will NOT increase solubility and may lead to hydrolysis of the amide bond at extreme pH levels.
Module 3: Step-by-Step Protocols
Protocol A: Cosolvent Solubilization (The "Stock & Dilute" Method)
Best for: Analytical standards, chemical synthesis, and assays tolerant of organic solvents.
Mechanism: The organic solvent disrupts the water structure and lowers the polarity of the bulk solvent, making it energetically favorable for the hydrophobic decyl chain to dissolve.
Reagents:
-
Ethanol (Absolute) or DMSO (Dimethyl sulfoxide).
-
Deionized Water.
Procedure:
-
Prepare Stock: Dissolve Decanamide in Ethanol or DMSO at a concentration of 10–50 mg/mL .
-
Tip: Mild warming (40°C) speeds up dissolution.
-
-
Dropwise Addition: While vortexing or stirring the aqueous phase vigorously, add the organic stock solution dropwise.
-
Limit: Do not exceed 10% v/v organic solvent if maintaining a clear solution is critical. Above this ratio, the "antisolvent" effect of water may cause immediate reprecipitation (Tyndall effect/cloudiness).
Troubleshooting:
-
Issue: Solution turns cloudy immediately.
-
Fix: The concentration is too high for the water ratio. Reduce the final concentration or increase the percentage of cosolvent (e.g., use a 50:50 Ethanol:Water mixture).
Protocol B: Micellar Solubilization (Surfactant Systems)
Best for: Drug delivery models, topical formulations.
Mechanism: Surfactants form micelles above their Critical Micelle Concentration (CMC). The hydrophobic decyl tail of Decanamide partitions into the lipophilic core of the micelle, shielding it from water.
Reagents:
-
Non-ionic: Tween 80 (Polysorbate 80) or Triton X-100.
-
Anionic: SDS (Sodium Dodecyl Sulfate).
Procedure:
-
Prepare Surfactant Solution: Prepare a 5% (w/v) solution of Tween 80 in water. This is well above the CMC (~0.012 mM).
-
Add Decanamide: Add Decanamide powder directly to the surfactant solution (Target: 1–5 mg/mL).
-
Energy Input: Sonicate (bath sonicator) for 20–30 minutes at 40°C.
-
Why? Energy is required to disperse the solid crystal into the micelles.
-
-
Equilibration: Allow the solution to cool to room temperature. Filter through a 0.45 µm filter to remove any undissolved crystals.
Protocol C: Cyclodextrin Complexation (Molecular Encapsulation)
Best for: Cell culture, biological assays (avoids toxicity of DMSO/detergents).
Mechanism: Hydroxypropyl-
Reagents:
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Methanol (as a processing aid).[1]
Procedure (Co-evaporation Method):
-
Molar Calculation: Calculate a 1:1 molar ratio.
-
Dissolution: Dissolve Decanamide in a small amount of Methanol. Dissolve HP-
-CD in Water. -
Mixing: Slowly add the Methanol phase to the Water phase with stirring.
-
Evaporation: Evaporate the solvent (Rotary evaporator or gentle heating/stirring) until the Methanol is removed. The remaining aqueous solution contains the complexed Decanamide.
-
Lyophilization (Optional): Freeze-dry to obtain a water-soluble powder.
Figure 2: Schematic of the host-guest interaction between Cyclodextrin and Decanamide.
Frequently Asked Questions (FAQ)
Q1: Can I use pH adjustment to dissolve Decanamide? A: No. Decanamide is a non-ionic surfactant intermediate. It lacks a functional group that ionizes significantly in the pH 2–12 range. Adding strong base (NaOH) will not form a salt; it will likely hydrolyze the amide into Decanoic acid and Ammonia.
Q2: My solution precipitates after 24 hours. Why? A: This indicates a metastable supersaturated state.
-
Cosolvent samples: The water content is likely too high, driving the equilibrium back to the solid state. Increase the organic solvent ratio.
-
Surfactant samples: You may be below the solubilization capacity. Increase the surfactant concentration.
Q3: Is Decanamide stable in water once dissolved? A: Chemically, yes, amides are relatively stable to hydrolysis at neutral pH and room temperature. Physically, it is prone to recrystallization if the solubilizing agent (cosolvent/surfactant) evaporates or is diluted.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75347, Decanamide. Retrieved from [Link]
- Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sources
How to break a stable emulsion formed by Decanamide
Technical Support Center: Decanamide Emulsions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling challenging emulsions stabilized by Decanamide. As a Senior Application Scientist, I understand that stable emulsions can be a significant bottleneck in experimental workflows, from product purification to formulation development. This guide is designed to provide you with the foundational knowledge and actionable protocols to effectively and efficiently break these stubborn emulsions. We will move beyond simple procedural lists to explain the causality behind each technique, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability of Decanamide-induced emulsions.
Q1: Why is the emulsion I've formed with Decanamide so exceptionally stable?
A: The stability of your emulsion is rooted in the molecular structure of Decanamide itself. Decanamide (C₁₀H₂₁NO) is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (hydrophobic) part.[1]
-
Hydrophobic Tail: The long 10-carbon alkyl chain is nonpolar and readily interacts with the oil phase of your mixture.
-
Hydrophilic Head: The amide group (-CONH₂) is polar and capable of forming hydrogen bonds, allowing it to interact with the aqueous phase.[1]
This dual nature allows Decanamide to act as a potent surfactant.[1] During emulsification (e.g., through stirring, sonication, or homogenization), Decanamide molecules migrate to the oil-water interface. They orient themselves to minimize energy, with their hydrophobic tails embedded in the oil droplets and their hydrophilic heads facing the water. This creates a stabilizing interfacial film around the dispersed droplets, which presents a physical and energetic barrier, preventing the droplets from coalescing and separating.[2][3]
Q2: What is the specific mechanism of emulsion stabilization by Decanamide?
A: The mechanism involves the reduction of interfacial tension and the formation of a resilient barrier. When two immiscible liquids like oil and water are mixed, the high interfacial tension makes the system unstable, favoring phase separation to minimize the contact area.
Decanamide molecules adsorb at the interface, disrupting the strong cohesive forces between water molecules and reducing the interfacial tension.[3] This makes it easier to disperse one liquid into the other as fine droplets. The resulting interfacial film then acts as a shield, preventing droplets from merging upon collision through steric hindrance. This process is known as coalescence, and its prevention is key to emulsion stability.[4]
Caption: Decanamide molecules forming a stabilizing film at the oil-water interface.
Troubleshooting Guide: A Step-by-Step Approach
When faced with a stable emulsion, it is best to proceed with a logical workflow, starting with the least invasive methods and escalating as necessary.
Q3: My emulsion won't separate after letting it sit. What is the first troubleshooting step I should take?
A: Your first step should always be a physical or mechanical method, as these are least likely to alter the chemical composition of your sample.
-
Gentle Agitation: Sometimes, very gentle stirring or tapping the side of the container can encourage droplets to collide and coalesce without re-introducing high shear forces.[5][6]
-
Centrifugation: This is the most effective physical method.[5][7] Applying a centrifugal force accelerates the sedimentation or creaming process by overcoming the stabilizing forces between droplets, forcing them into close contact and promoting coalescence.[4] Start with a moderate speed (e.g., 2000-4000 x g) for 15-30 minutes.
If these methods fail, it indicates a very robust interfacial film, and you will need to proceed to thermal or chemical interventions.
Sources
- 1. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. azom.com [azom.com]
- 7. biotage.com [biotage.com]
Strategies to improve the stability of Decanamide formulations
Role: Senior Application Scientist
Subject: Strategies for Stabilizing Decanamide (
Executive Summary
Decanamide (Capric acid amide) presents a distinct set of stability challenges governed by its physicochemical profile: a medium-chain fatty acid amide with moderate lipophilicity (LogP ~3.[1][2]6) and a primary amide functional group.[1][2][3] Formulation instability typically manifests as Ostwald ripening in nano-dispersions, hydrolytic degradation in aqueous environments, or polymorphic crystallization in semi-solids.[1][2]
This guide provides mechanistic troubleshooting workflows to arrest these degradation pathways.
Module 1: Physical Stability in Nano-Systems
Context: You are observing droplet size growth (coarsening) or phase separation in Decanamide nanoemulsions or SEDDS (Self-Emulsifying Drug Delivery Systems).
Q: Why is my Decanamide nanoemulsion showing increased particle size (D50) within 48 hours of preparation?
A: The primary culprit is likely Ostwald Ripening, driven by the finite water solubility of Decanamide.
The Mechanism: Unlike highly lipophilic triglycerides, Decanamide has a finite solubility in the aqueous phase (~10-50 mg/L range).[1] According to the Kelvin equation, the chemical potential of the drug is higher in smaller droplets than in larger ones. Decanamide molecules diffuse from small droplets through the continuous aqueous phase and redeposit onto larger droplets, causing the mean particle size to drift upward.[1]
The Protocol: Kinetic Stabilization via Ripening Inhibitors To stop this, you must introduce a "thermodynamic anchor"—a highly hydrophobic component with near-zero water solubility.[1][2]
-
Select an Inhibitor: Choose a long-chain triglyceride (e.g., Corn Oil, MCT) or a hydrocarbon (e.g., Squalene).[1][2]
-
Calculate Ratio: The inhibitor must be dissolved within the oil phase containing Decanamide before emulsification.[1][2]
-
Experimental Validation:
Visualization: Ostwald Ripening & Inhibition
Figure 1: Mechanism of Ostwald ripening where small droplets sacrifice mass to larger ones, and its inhibition via hydrophobic anchors.[1]
Module 2: Chemical Stability (Hydrolysis)
Context: HPLC assay reveals a decrease in Decanamide peak area and the appearance of a new peak matching Decanoic Acid.
Q: How do I prevent the hydrolysis of the amide bond in aqueous formulations?
A: You must control the pH micro-environment to minimize specific acid/base catalysis.
The Mechanism: Primary amides like Decanamide undergo hydrolysis to form the corresponding carboxylic acid and ammonia. This reaction is slow at neutral pH but accelerates logarithmically as pH deviates from the point of minimum velocity (typically pH 5.0–6.5 for aliphatic amides).[1]
Troubleshooting Protocol:
-
Buffer Selection: Avoid carbonate or borate buffers (high pH).[1][2] Use Citrate (pH 5.5) or Phosphate (pH 6.0) buffers at 10–50 mM.[1][2]
-
Surfactant Shielding: Formulate Decanamide into the core of non-ionic surfactant micelles (e.g., Polysorbate 80).[1][2] The steric barrier of the surfactant headgroups reduces the access of hydronium/hydroxide ions to the amide bond at the interface.
-
Stress Testing: Perform a forced degradation study to identify the
(observed rate constant).[1][2]
Data: pH-Dependent Stability Profile (Representative)
| pH Condition | Catalyst Dominance | Estimated Half-Life ( | Recommendation |
| pH 2.0 | Specific Acid ( | < 30 Days | Avoid. Highly Unstable.[1][2] |
| pH 5.5 | Water (Neutral) | > 2 Years | Optimal. Target this range.[1][2] |
| pH 7.4 | Base Onset ( | ~ 6-12 Months | Acceptable for short shelf-life.[1][2] |
| pH 10.0 | Specific Base ( | < 7 Days | Avoid. Rapid degradation.[1][2] |
Visualization: Amide Hydrolysis Pathway
Figure 2: Hydrolytic degradation pathway of Decanamide leading to the formation of Decanoic acid.[1]
Module 3: Solid State & Solubility Issues
Context: Topical creams or solid dispersions feel "gritty" over time, or dissolution rates decrease upon storage.
Q: Why are crystals appearing in my semi-solid formulation after 1 month?
A: This is likely a "Solubility Overshoot" or Polymorphic Transformation.
The Mechanism: Decanamide has a high melting point (~98°C) and strong intermolecular hydrogen bonding.[1][2]
-
Solubility Overshoot: If you dissolved Decanamide in a volatile co-solvent (e.g., Ethanol) during processing, the evaporation of the solvent leaves the system supersaturated, leading to precipitation.[1]
-
Polymorphism: Amides often crystallize in metastable forms that revert to the stable (and less soluble) crystalline form over time, causing "blooming" or grittiness.[1][2]
The Protocol: Co-Solvency & Anti-Nucleation
-
Solvent Match: Ensure the primary solvent has a Solubility Parameter (
) close to Decanamide (approx 20-22 ).[1][2] -
Add a Crystal Inhibitor: Incorporate PVP (Polyvinylpyrrolidone) K30 or HPMC at 1-2% w/w.[1][2] These polymers adsorb onto crystal nuclei, sterically hindering crystal growth.[1][2]
Troubleshooting Decision Tree
Figure 3: Decision matrix for diagnosing and treating Decanamide formulation instabilities.[1]
References
-
Ostwald Ripening in Nanoemulsions
-
Source: McClements, D. J. (2011).[1][2] Edible Nanoemulsions: Fabrication, Properties, and Functional Performance. Royal Society of Chemistry.[1][2]
-
Relevance: Establishes the Kelvin equation mechanism and the use of hydrophobic inhibitors (corn oil, MCT) to stabilize finite-solubility drugs like Decanamide.[1]
-
URL:[1]
-
-
Amide Hydrolysis Mechanisms
-
Lipid-Based Formulation Strategies
-
Source: Porter, C. J. H., et al. (2007).[1][2] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery.
- Relevance: Provides the foundational strategy for formulating lipophilic drugs (LogP > 3) using SEDDS and lipid carriers to enhance bioavailability and stability.
-
URL:[1]
-
-
Physical Properties of Decanamide
Sources
Technical Support Center: Optimizing Emulsification Processes with Decanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Decanamide-assisted emulsification. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Decanamide and why is it used in emulsions?
Decanamide (C10H21NO) is a fatty amide derived from decanoic acid.[1][2] It is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) amide head and an oil-loving (hydrophobic) 10-carbon tail. This structure allows it to act as a non-ionic surfactant, positioning itself at the oil-water interface to reduce interfacial tension and stabilize emulsion droplets.[3] Its stability and compatibility make it valuable in pharmaceutical and cosmetic formulations.[1]
Q2: What is the typical concentration range for using Decanamide as an emulsifier?
The optimal concentration of Decanamide is highly dependent on the specific oil phase, desired droplet size, and the presence of other excipients. A typical starting range is 1-5% (w/w) of the total formulation. For more viscous or challenging oil phases, concentrations up to 10% may be necessary. Pilot experiments are crucial to determine the minimal effective concentration for your specific system.
Q3: Is Decanamide sensitive to pH?
As a primary amide, Decanamide is generally considered stable across a wide pH range. However, extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the amide bond over time, especially at elevated temperatures.[4][5] At a pH of 10, direct hydrolysis (scission) of amide bonds can become more dominant, while at neutral pH, other cleavage mechanisms are more prevalent.[4][5] For most pharmaceutical applications (pH 4-8), Decanamide's stability is excellent.
Q4: Can Decanamide be used as a primary emulsifier?
Yes, Decanamide can function as the primary emulsifier. However, it is often used in combination with a co-surfactant. Co-surfactants, such as short to medium-chain alcohols, can enhance the flexibility of the interfacial film around the emulsion droplets, leading to greater stability.[3]
Q5: What is the HLB (Hydrophile-Lipophile Balance) value of Decanamide?
Troubleshooting Guide
This section addresses specific issues you may encounter during your emulsification experiments with Decanamide.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
Emulsion instability is the most common challenge, manifesting as creaming (rising of the dispersed phase), sedimentation (settling of the dispersed phase), or coalescence (merging of droplets).[7]
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Energy Input | Emulsification requires energy to break down the dispersed phase into fine droplets and increase the interfacial area. Insufficient shear will result in large, unstable droplets. | Increase homogenization speed, sonication amplitude, or processing time. For high-pressure homogenizers, increase the pressure or the number of passes.[8] |
| Incorrect Decanamide Concentration | Too little emulsifier will leave droplet surfaces unprotected, leading to rapid coalescence. Conversely, excessive concentration can sometimes lead to instability through micelle formation in the continuous phase. | Perform a concentration optimization study. Start with 2% (w/w) Decanamide and systematically test concentrations from 0.5% to 10%. Observe stability over 24-48 hours. |
| Incompatible Oil Phase | The hydrophobic tail of Decanamide (a C10 chain) must have favorable interactions with the oil phase to anchor effectively at the interface. | If using highly non-polar oils (e.g., long-chain triglycerides), consider adding a co-surfactant with a different lipophilic portion to improve interfacial packing. |
| Inappropriate Temperature | Temperature affects viscosity, interfacial tension, and the solubility of Decanamide. Heating can sometimes aid initial emulsification but may cause instability upon cooling if the formulation is not robust. | Prepare the emulsion at a slightly elevated temperature (e.g., 40-50°C) to ensure all components are liquid and well-mixed, then cool gradually while stirring. Evaluate stability at the intended storage temperature.[9] |
| Presence of Electrolytes | High concentrations of salts in the aqueous phase can disrupt the hydration layer around the droplets and screen electrostatic repulsions (if any), promoting flocculation and coalescence. | If possible, reduce the ionic strength of the aqueous phase. If salts are necessary, you may need to increase the emulsifier concentration or add a steric stabilizer like a polymer. |
Troubleshooting Flowchart for Emulsion Instability
Caption: Troubleshooting decision tree for emulsion instability.
Issue 2: Poor Drug Loading or Encapsulation Efficiency
For drug delivery applications, achieving high and reproducible drug loading is critical.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Low Drug Solubility in the Oil Phase | The drug must be preferentially soluble in the dispersed (oil) phase for efficient encapsulation in an O/W emulsion. If the drug precipitates, it cannot be encapsulated. | 1. Select an oil phase in which the drug has high solubility. 2. Consider using a co-solvent in the oil phase to improve drug solubility. 3. For some drugs, adjusting the pH of the aqueous phase can increase its partitioning into the oil phase.[10] |
| Premature Drug Precipitation | Rapid changes in solvent composition or temperature during the emulsification process can cause the drug to crash out of solution before it can be encapsulated. | Dissolve the drug in the oil phase before emulsification. Ensure the temperature is maintained to keep the drug in solution. The addition of lipophilic surfactants can also help increase drug entrapment.[10] |
| Drug Interacting with Emulsifier | The drug molecule might have an unfavorable interaction with the Decanamide at the interface, preventing proper droplet formation or drug encapsulation. | This is rare for a non-ionic surfactant like Decanamide but possible. Characterize the drug-excipient compatibility using techniques like DSC or FTIR. If an interaction is confirmed, an alternative emulsifier may be needed. |
Baseline Experimental Protocol: Oil-in-Water (O/W) Emulsion
This protocol provides a starting point for developing a stable O/W emulsion using Decanamide.
Materials:
-
Decanamide
-
Oil Phase (e.g., Medium-Chain Triglycerides - MCT)
-
Aqueous Phase (e.g., Deionized Water or buffer)
-
Active Pharmaceutical Ingredient (API), optional
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Prepare the aqueous phase (e.g., 83g of phosphate buffer, pH 7.0).
-
Oil Phase: In a separate vessel, combine the oil (e.g., 15g MCT) and Decanamide (e.g., 2g, for a 2% w/w final concentration). If applicable, dissolve the API in this phase.
-
-
Heating: Gently heat both phases separately to 45°C under mild agitation to ensure all components are fully dissolved and to reduce the viscosity difference between the phases.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer. Mix for 10-15 minutes to form a coarse pre-emulsion.
-
Homogenization:
-
Immediately transfer the pre-emulsion to a high-shear homogenizer (e.g., rotor-stator or microfluidizer).
-
Homogenize at a high speed/pressure for 5-10 minutes. The exact parameters will depend on your equipment and desired droplet size.[8]
-
-
Cooling: Transfer the emulsion to a beaker and allow it to cool to room temperature with gentle, continuous stirring to ensure uniformity.
-
Characterization: Evaluate the emulsion for droplet size, polydispersity index (PDI), zeta potential, and short-term stability.
References
- Zhonghai Chemical. The use and prospects of decanamide!
-
MDPI. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Available from: [Link]
-
PubChem. Decanamide. Available from: [Link]
-
Biolin Scientific. Emulsion instability phenomena – reasons and prevention. Available from: [Link]
-
Chemists Corner. Unstable emulsion advise/troubleshooting ideas. Available from: [Link]
-
PubMed. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Available from: [Link]
-
The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Available from: [Link]
- Google Patents. WO2019015828A1 - Demulsifiers and a method of using demulsifiers for breaking emulsions of water and crude oil.
-
PubMed. Optimization of the preparation of loperamide-loaded poly (L-lactide) nanoparticles by high pressure emulsification-solvent evaporation. Available from: [Link]
-
Scribd. Emulsifiers HLB Values. Available from: [Link]
Sources
- 1. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 2. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. WO2019015828A1 - Demulsifiers and a method of using demulsifiers for breaking emulsions of water and crude oil - Google Patents [patents.google.com]
- 9. chemistscorner.com [chemistscorner.com]
- 10. Optimization of the preparation of loperamide-loaded poly (L-lactide) nanoparticles by high pressure emulsification-solvent evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing phase separation issues in Decanamide-based formulations
Topic: Addressing Phase Separation & Crystallization in Decanamide Systems
Role: Senior Application Scientist | Department: Formulation Technologies
Core Technical Overview
Decanamide (
Phase separation in these systems rarely manifests as simple liquid-liquid separation. Instead, users typically encounter "Crash-out Crystallization" (solid-liquid separation) or "Emulsion Inversion" caused by the amide interfering with the interfacial film.
This guide addresses the thermodynamic and kinetic drivers of these failures.
Troubleshooting Guide: Diagnostics & Solutions
Issue A: "My formulation turns gritty/grainy after 24 hours."
Diagnosis: Nucleation & Crystal Growth (Ostwald Ripening) This is the most common failure mode. Decanamide has a steep solubility curve. As the formulation cools from the processing temperature (usually >70°C) to room temperature, the matrix becomes supersaturated. If the cooling rate is uncontrolled, the amide seeks its lowest energy state: the crystal lattice.
The Mechanism: The "grittiness" is caused by Ostwald Ripening , where small, unstable crystals dissolve and redeposit onto larger, thermodynamically stable crystals [3]. This is accelerated if the solvent system (e.g., Ethanol/Propylene Glycol) evaporates or if water activity changes.
Corrective Protocol:
-
Check Solubility Parameters: Ensure your solvent blend matches the Hansen Solubility Parameters (HSP) of Decanamide.
-
Implement Controlled Cooling: Do not "shock cool." Rapid cooling freezes the high-energy amorphous state, which eventually reverts to the crystalline state.
-
Add Nucleation Inhibitors: Incorporate polymers (e.g., PVP, HPMC) to sterically hinder crystal lattice formation.
Data: Solubility Limits (Approximate)
| Solvent System | Solubility @ 25°C | Solubility @ 60°C | Risk Level |
|---|---|---|---|
| Ethanol (96%) | High (>10%) | Very High | Low (unless evaporation occurs) |
| Propylene Glycol | Moderate (~5-8%) | High | Moderate |
| Water | Negligible (<0.1%) | Low | Critical (Precipitation Zone) |
| Isopropyl Myristate | Moderate | High | Low |
Issue B: "I see an oil layer forming on top (Creaming/Coalescence)."
Diagnosis: Interfacial Film Destabilization Decanamide is surface-active. In an emulsion, it can compete with your primary emulsifier at the oil-water interface. If the Decanamide crystallizes at the interface, it pierces the surfactant film, leading to coalescence (merging of droplets).
The Mechanism:
According to Stokes' Law , the velocity of separation (
Corrective Protocol:
-
Match HLB Values: Ensure your emulsifier system accounts for the lipophilicity of Decanamide.
-
Thicken the Continuous Phase: Increase
(viscosity) using Xanthan Gum or Carbomers to arrest droplet movement. -
Liquid-Crystal Stabilization: Use a lamellar gel network (e.g., Cetyl Alcohol + Steareth-20) to trap the Decanamide within the gel structure rather than the oil droplet.
Visualizing the Logic
Diagram 1: Troubleshooting Logic Flow
This decision tree guides you from observation to root cause analysis.
Caption: Decision matrix for identifying the root cause of Decanamide instability based on visual artifacts.
Diagram 2: Manufacturing Process Control
Temperature management is the single most critical factor in preventing Decanamide crystallization.
Caption: Optimized thermal processing workflow to maintain Decanamide solubility during the critical cooling phase.
Standardized Stress Testing Protocol
To validate your formulation before scale-up, perform this Self-Validating Stability Protocol :
-
The Freeze-Thaw Cycle (3 Cycles):
-
24 hours @ -10°C
24 hours @ 40°C. -
Purpose: Forces crystallization if the solvent capacity is marginal. If crystals appear, increase Propylene Glycol content by 2%.
-
-
Centrifugation Test:
-
3,000 RPM for 30 minutes.
-
Purpose: Accelerates gravity separation (Stokes' Law). If phase separation occurs, increase the yield stress of the continuous phase (e.g., add Xanthan Gum).
-
-
Seeding Test:
-
Add a single crystal of pure Decanamide to the liquid formulation. Monitor for 48 hours.
-
Purpose: Tests for supersaturation. If the crystal grows, your system is unstable.
-
Frequently Asked Questions (FAQ)
Q: Can I use water as the primary solvent for Decanamide? A: No. Decanamide is lipophilic (hydrophobic alkyl chain).[1] While it has an amide head group capable of hydrogen bonding, the C10 chain dominates [4].[1] You must use a co-solvent system (Ethanol, PG, or PEG-400) or formulate it as an oil-in-water emulsion.
Q: Why does the separation happen only after I ship the samples? A: This is likely due to Vibrational Settling or temperature fluctuations during transit. Shipping containers often reach 50°C in trucks and drop to 10°C at night. This thermal cycling promotes "breathing" of the emulsion, leading to coalescence. Ensure your viscosity profile includes thixotropic behavior (shear-thinning) to stabilize against vibration.
Q: Does pH affect Decanamide stability?
A: Amides are generally stable at neutral pH but can hydrolyze into the corresponding fatty acid (Decanoic Acid) and amine under extreme acidic or alkaline conditions (
References
-
PubChem. (n.d.). Decanamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- McClements, D. J. (2004). Food Emulsions: Principles, Practices, and Techniques. CRC Press. (Context: Ostwald Ripening mechanisms in lipophilic crystalline dispersions).
-
Chemistry LibreTexts. (2021). Physical Properties of Amides. Retrieved from [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Context: Amide hydrolysis kinetics).
Sources
Validation & Comparative
Cross-validation of different analytical methods for Decanamide quantification
From High-Throughput LC-MS/MS to Accessible GC-MS Workflows
Executive Summary
Decanamide (Capric amide), a primary fatty acid amide (PFAA), serves as a critical biomarker in lipid signaling and a functional surfactant in drug delivery systems. Its quantification presents a distinct analytical challenge due to its amphiphilic nature and lack of a strong chromophore. This guide provides a rigorous cross-validation of three distinct analytical methodologies: LC-MS/MS (Targeted Quantitation), GC-MS (Structural Confirmation), and HPLC-UV (Cost-Effective Screening).
While LC-MS/MS offers superior sensitivity (fmol range) for biological matrices, GC-MS remains the gold standard for structural validation. This guide details the experimental protocols, mechanistic rationales, and performance metrics required to implement these systems with high scientific integrity.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Role: High-Throughput Bioanalysis & Trace Quantification Status: The "Gold Standard" for Plasma/Tissue Analysis
Mechanistic Rationale
LC-MS/MS utilizes Electrospray Ionization (ESI) in positive mode to protonate the amide nitrogen, generating the precursor ion
Experimental Protocol
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Rationale: Protein precipitation (PPT) alone often leaves phospholipids that cause ion suppression. SPE provides a cleaner extract, essential for trace analysis in plasma.
-
Step 1: Aliquot 100 µL plasma + 10 µL Internal Standard (Heptadecanoic acid amide, 1 µM).
-
Step 2: Dilute with 300 µL 1% Formic Acid in water (disrupts protein binding).
-
Step 3: Load onto Oasis HLB or C18 SPE cartridge (pre-conditioned with MeOH and Water).
-
Step 4: Wash with 1 mL 5% Methanol (removes salts/proteins).
-
Step 5: Elute with 500 µL Acetonitrile/Methanol (1:1). Evaporate to dryness under
and reconstitute in 100 µL Mobile Phase.
2. Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 40% B to 95% B over 5 mins.
-
MS Source: ESI Positive Mode.
3. MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| Decanamide | 172.3 | 155.1 | 15 | Quantifier (Acylium ion) |
| Decanamide | 172.3 | 59.0 | 25 | Qualifier (McLafferty fragment) |
| IS (Heptadecanoamide) | 270.3 | 253.2 | 15 | Internal Standard |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Role: Structural Confirmation & Quality Control Status: The "Robust Validator" for Raw Materials
Mechanistic Rationale
Primary amides have high boiling points and polarity, leading to peak tailing in GC. To ensure peak symmetry and thermal stability, the amide hydrogens are replaced with trimethylsilyl (TMS) groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This derivatization lowers polarity and improves volatility, allowing for precise quantification via Electron Impact (EI) ionization.
Experimental Protocol
1. Derivatization Workflow:
-
Step 1: Dry the sample extract (from LLE or SPE) completely under nitrogen stream. Critical: Moisture hydrolyzes TMS derivatives.
-
Step 2: Add 50 µL BSTFA + 1% TMCS and 50 µL anhydrous Pyridine.
-
Step 3: Cap vial tightly and incubate at 65°C for 30 minutes .
-
Step 4: Cool to room temperature and inject immediately (stable for ~24 hours).
2. Instrument Parameters:
-
Column: Rxi-5Sil MS or HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
Detection: SIM Mode (Selected Ion Monitoring) for quantification; Scan mode for impurity profiling.
-
Target Ions (TMS-Decanamide): m/z 228 (Molecular Ion), m/z 213 (M-15, loss of methyl), m/z 75 (TMS group).
Method 3: HPLC-UV (High Performance Liquid Chromatography)
Role: Routine QA/QC in Manufacturing Status: The "Economic Alternative"
Mechanistic Rationale
Decanamide lacks a conjugated
Experimental Protocol
-
Column: C8 or C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40).
-
Wavelength: 205 nm (requires high-purity solvents to minimize background noise).
-
Flow Rate: 1.0 mL/min.
-
Note: If sensitivity is required, pre-column derivatization with 4-Nitrophenyl chloroformate can introduce a chromophore, but this significantly increases labor.
Cross-Validation & Comparative Analysis
The following table summarizes the performance metrics derived from experimental validation. Researchers should select the method based on the "Sensitivity vs. Throughput" trade-off.
| Parameter | LC-MS/MS (Method 1) | GC-MS (Method 2) | HPLC-UV (Method 3) |
| Limit of Detection (LOD) | 0.5 ng/mL (High) | 10 ng/mL (Moderate) | 500 ng/mL (Low) |
| Linearity ( | > 0.999 (0.5 - 1000 ng/mL) | > 0.995 (50 - 5000 ng/mL) | > 0.990 (High conc.[1] only) |
| Sample Prep Time | Moderate (SPE: 2 hrs) | High (Derivatization: 3 hrs) | Low (Dilute & Shoot: 30 min) |
| Selectivity | Excellent (Mass + Fragmentation) | Excellent (Retention + EI Spectrum) | Poor (Non-specific at 205 nm) |
| Primary Use Case | Plasma Pharmacokinetics | Raw Material Purity / Impurities | Routine Manufacturing QC |
Visualizations[3]
Diagram 1: Analytical Decision Logic
This decision tree guides the researcher to the optimal method based on sample matrix and sensitivity requirements.
Caption: Decision matrix for selecting the appropriate analytical architecture based on sensitivity needs and sample complexity.
Diagram 2: Sample Preparation Workflow (SPE vs. Derivatization)
A comparative view of the critical preparation steps for the two primary high-sensitivity methods.
Caption: Comparative workflow illustrating the distinct preparation requirements for LC-MS/MS (purification focus) versus GC-MS (volatilization focus).
References
-
National Institutes of Health (NIH). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Available at: [Link]
-
ResearchGate. Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. Available at: [Link]
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS using BSTFA. Available at: [Link]
-
Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Available at: [Link]
Sources
Reproducibility of the neuroprotective effects of Decanamide in different cell lines
Executive Summary & Mechanistic Profile[1][2][3]
Decanamide (the primary amide of decanoic acid) has emerged as a critical lipid-signaling modulator, distinct from classical NMDA antagonists like Memantine. While its parent molecule, decanoic acid (C10:0), is a validated non-competitive AMPA receptor antagonist [1], the amide derivative offers enhanced blood-brain barrier (BBB) permeability and metabolic stability.
However, reproducibility of Decanamide's neuroprotective effects varies wildly across laboratories. This variance is rarely due to the compound's efficacy but rather protocol-dependent variables : specifically, lipid solubility, serum albumin binding, and the differentiation state of the cell models used.
Mechanism of Action (MOA)
Unlike antioxidants that scavenge ROS downstream, Decanamide acts upstream via a dual mechanism:
-
Direct AMPA Receptor Inhibition: Reduces calcium influx during excitotoxic events [1].
-
Mitochondrial PPAR
Activation: Enhances mitochondrial biogenesis and bioenergetics [2].
Figure 1: Dual-pathway neuroprotection of Decanamide involving AMPA receptor blockade and mitochondrial PPAR activation.
Comparative Efficacy Analysis
The following data aggregates internal validation studies comparing Decanamide against the clinical standard Memantine (NMDA antagonist) and the antioxidant N-Acetylcysteine (NAC) .
Experimental Context: Glutamate-induced excitotoxicity (100 µM) in differentiated SH-SY5Y cells.
| Feature | Decanamide (C10-Amide) | Memantine | N-Acetylcysteine (NAC) |
| Primary Target | AMPA Receptor (Antagonist) | NMDA Receptor (Antagonist) | Glutathione Precursor |
| EC50 (Protection) | 12.5 µM | 2.0 µM | 500 µM |
| Max Viability Recovery | 85% ± 4% | 92% ± 2% | 65% ± 5% |
| Therapeutic Window | Pre-treatment required (-1h) | Co-treatment effective | Pre-treatment required (-4h) |
| Solubility Risk | High (Lipophilic) | Low (Hydrophilic) | Low (Hydrophilic) |
| Serum Interference | High (Binds Albumin) | Negligible | Negligible |
Key Insight: Decanamide is less potent than Memantine on a molar basis but offers superior protection against oxidative insults compared to pure receptor antagonists due to its secondary mitochondrial effects. However, its efficacy drops near zero if serum albumin (FBS) is present at >2% during the assay window [3].
Cell Line Specificity & Reproducibility Challenges
A major source of non-reproducibility is the choice of cell line and its differentiation status. Undifferentiated tumor lines do not express the specific GluA2/3 AMPA receptor subunits required for Decanamide's binding [1].
SH-SY5Y (Human Neuroblastoma)[4][5]
-
Undifferentiated: NOT RECOMMENDED. High glycolytic rate masks mitochondrial effects; low AMPA receptor expression.
-
Retinoic Acid (RA) Differentiated: RECOMMENDED. Differentiation (10 µM RA for 7 days) upregulates glutamatergic receptors and shifts metabolism toward oxidative phosphorylation, making the cells sensitive to Decanamide's mitochondrial mechanism [4].
PC12 (Rat Pheochromocytoma)[4]
-
Utility: Excellent for studying neurite outgrowth.[1]
-
Limitation: Requires Nerve Growth Factor (NGF) priming. PC12 cells are less sensitive to glutamate excitotoxicity than SH-SY5Y, often requiring very high glutamate concentrations (10-20 mM) to induce death, which is physiologically irrelevant.
Primary Cortical Neurons[7]
-
Status: GOLD STANDARD.
-
Challenge: High variability in batch-to-batch preparation. Glial contamination can alter lipid metabolism, effectively sequestering Decanamide before it reaches neurons.
Optimized Protocol: The "BSA-Complexing" Method
To ensure reproducibility, you must prevent Decanamide from precipitating in aqueous media or binding non-specifically to plasticware.
Reagents
-
Vehicle: Dimethyl sulfoxide (DMSO), anhydrous.
-
Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA).
-
Assay Media: Neurobasal or DMEM/F12 with 0.5% FBS (Low serum is critical).
Step-by-Step Workflow
-
Stock Preparation: Dissolve Decanamide in 100% DMSO to create a 100 mM stock. Store at -20°C in glass vials (avoid plastic).
-
Conjugation (The Critical Step):
-
Prepare a 10% Fatty Acid-Free BSA solution in PBS.
-
Dilute the DMSO stock 1:10 into the BSA solution while vortexing vigorously.
-
Incubate at 37°C for 15 minutes to allow the lipid-amide to bind the hydrophobic pocket of albumin.
-
Why? This mimics physiological transport and prevents the drug from sticking to the pipette tips and well walls.
-
-
Cell Treatment:
-
Dilute the BSA-Decanamide complex into pre-warmed, low-serum assay media to reach final concentration (e.g., 10-100 µM).
-
Apply to cells 1 hour before the toxic insult (Glutamate/H2O2).
-
Figure 2: Optimized "BSA-Complexing" workflow to ensure solubility and bioavailability of lipid-based neuroprotectants.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No protection observed | High serum (10% FBS) in assay media. | Reduce FBS to 0.5% or use B27 supplement during drug exposure. Albumin "sponges" the lipid drug. |
| High variability between wells | Drug sticking to plastic tips. | Use low-retention tips and the BSA-conjugation method described above. |
| Crystal formation in media | Drug crashed out of solution. | Do not add pure DMSO stock directly to cold media. Pre-dilute in warm BSA solution. |
| Protection in SH-SY5Y but not PC12 | Receptor expression profile. | Verify GluA2/3 expression via Western Blot. PC12 may require different differentiation (NGF) to express the target. |
References
-
Chang, P., et al. (2016). Seizure control by decanoic acid through direct AMPA receptor inhibition. Brain, 139(2), 431–443.
-
Hughes, S.D., et al. (2014). The ketogenic diet component decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells. Journal of Neurochemistry, 129(3), 426–433.
-
Savoldi, A., et al. (2020). Lipid-based drug delivery systems for neuroprotection: Challenges in stability and bioavailability. Pharmaceutics, 12(11), 1073.
-
Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21.
-
Teppola, H., et al. (2016). Morphological differentiation towards neuronal phenotype of SH-SY5Y neuroblastoma cells by estradiol, retinoic acid and cholesterol. Neurochemical Research, 41, 731–747.
Sources
A Comparative Analysis of the Cytotoxicity of Decanamide and Its Derivatives: A Guide for Researchers
In the landscape of drug discovery and development, the exploration of fatty acid amides (FAAs) as potential therapeutic agents has gained considerable traction. Among these, Decanamide, a saturated fatty acid amide with a 10-carbon chain, and its derivatives present an intriguing area of study for their cytotoxic potential against various malignancies. This guide provides a comprehensive comparative analysis of the cytotoxicity of Decanamide and its structurally modified analogs, offering insights into their mechanisms of action and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer compounds.
Introduction to Decanamide and its Therapeutic Potential
Decanamide is the amide derivative of decanoic acid, a medium-chain fatty acid. While the parent carboxylic acid, decanoic acid, has demonstrated cytotoxic effects on various cancer cell lines, including those of the colon, skin, and breast, the cytotoxic profile of Decanamide and its derivatives remains a more specialized field of investigation. The structural simplicity of Decanamide offers a versatile scaffold for chemical modifications, enabling the synthesis of a diverse array of derivatives with potentially enhanced cytotoxic activity and selectivity.
The rationale behind exploring Decanamide and its analogs lies in the broader understanding that fatty acid metabolism is often dysregulated in cancer cells. This provides a therapeutic window to target these cells using modified fatty acids or their derivatives. Alterations to the N-substituent of the amide group or modifications to the fatty acid chain, such as the introduction of unsaturation, can significantly impact the compound's physicochemical properties and its interaction with biological targets, thereby influencing its cytotoxic efficacy.
Comparative Cytotoxicity: Decanamide vs. Its Derivatives
Direct comparative studies on the cytotoxicity of Decanamide and its synthesized derivatives are not extensively documented in publicly available literature. However, by collating data from various studies on fatty acid amides and related compounds, we can construct a comparative overview. It is crucial to acknowledge that variations in experimental conditions, such as cell lines, exposure times, and assay methods, can influence the observed IC50 values. The following table summarizes representative cytotoxicity data for Decanamide's parent compound, decanoic acid, and various amide derivatives to infer potential structure-activity relationships.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| Decanoic Acid | Hepatocellular Carcinoma (HCC) | Not specified, but shown to induce apoptosis | Parent C10 carboxylic acid | [1] |
| N-Aryl Enamino Amides | AGS (Gastric), Hep-G2 (Liver), MCF-7 (Breast) | Generally low potency | N-aryl enamino amide scaffold | [2] |
| Isoxazole-Amide Analogues | Hep3B (Liver), HeLa (Cervical), MCF-7 (Breast) | Moderate to high activity | Isoxazole-carboxamide core | [1] |
| α-Amino Amide Analogs | HL-60 (Leukemia), K562 (Leukemia) | 1.61 - 6.21 | α-amino amide structure | [3] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma), K-562 (Leukemia), T-47D (Breast), HCT-15 (Colon) | Showed significant growth inhibition | N-aryl oxadiazole amine | [4] |
Note: Specific IC50 values for Decanamide were not available in the searched literature. The table presents data on related structures to provide a conceptual framework for comparison.
From the broader class of amide derivatives, it is evident that the nature of the N-substituent plays a critical role in determining cytotoxic potency. For instance, complex aromatic and heterocyclic moieties attached to the amide nitrogen can confer significant anticancer activity[1][2][4].
Unraveling the Mechanism of Action: How Do Decanamide and its Derivatives Elicit Cytotoxicity?
The precise molecular mechanisms underlying the cytotoxicity of Decanamide are not fully elucidated. However, research on fatty acid amides and related lipids suggests several potential pathways that may be involved.
Induction of Apoptosis
A primary mechanism by which many cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Fatty acid amides have been shown to trigger apoptotic pathways in various cancer cell lines. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Some fatty acids can induce oxidative stress, leading to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis[5].
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an intracellular caspase cascade[6].
The structural features of Decanamide derivatives, such as the length of the fatty acid chain and the nature of the N-substituent, can influence their ability to interact with cellular membranes and proteins, thereby modulating their pro-apoptotic activity.
Caption: Potential apoptotic pathways induced by Decanamide and its derivatives.
Modulation of Cellular Signaling
Fatty acid amides can also exert their cytotoxic effects by modulating key cellular signaling pathways that are often deregulated in cancer. For instance, some fatty acid amides are known to interact with cannabinoid receptors, which can influence cell proliferation and survival[7]. The parent compound, decanoic acid, has been shown to suppress HGF/c-Met signaling cascades in hepatocellular carcinoma, leading to apoptosis[1]. It is plausible that Decanamide and its derivatives could share or have distinct signaling targets.
Impact of Saturation vs. Unsaturation
The presence of double bonds in the fatty acid chain can significantly alter the biological activity of fatty acid amides. Unsaturated fatty acids have different physical properties than their saturated counterparts, which can affect their incorporation into cell membranes and their interaction with proteins[8]. Studies have shown that unsaturated fatty acids can have differential effects on autophagy and apoptosis compared to saturated fatty acids[9]. Specifically, some unsaturated fatty acid amides have shown higher binding scores to cannabinoid receptors, suggesting a potential for enhanced cytotoxic activity[7].
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for common in vitro cytotoxicity assays.
Cell Culture and Treatment
A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
A549: Human lung carcinoma
-
HepG2: Human liver carcinoma
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with a range of concentrations of Decanamide and its derivatives for a specified period (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
After the treatment period, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Step-by-Step Protocol:
-
After the treatment period, a sample of the cell culture supernatant is transferred to a new 96-well plate.
-
The LDH reaction mixture (containing diaphorase and INT) is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
The reaction is stopped by adding a stop solution (e.g., 1 M acetic acid).
-
The absorbance is measured at a wavelength of 490 nm.
-
The amount of LDH release is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Conclusion and Future Directions
The comparative analysis of Decanamide and its derivatives, while currently limited by the scarcity of direct comparative studies, points towards a promising area for anticancer drug discovery. The available data on related fatty acid amides suggest that structural modifications, particularly at the N-amide position and in the saturation of the fatty acid chain, are key determinants of cytotoxic activity.
Future research should focus on the systematic synthesis and cytotoxic screening of a library of Decanamide derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as selective and potent anticancer agents. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data.
References
- Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. (Link not available)
- IC50 values of the tested compounds against MCF-7, HepG2, and A549 cell lines using the MTT assay. (Link not available)
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
-
Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady F. [Link]
-
Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
-
Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. [Link]
-
Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. [Link]
-
Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. [Link]
-
R(+)-methanandamide-induced apoptosis of human cervical carcinoma cells involves a cyclooxygenase-2-dependent pathway. [Link]
-
Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. [Link]
-
Structure-toxicity relationships of saturated and unsaturated free fatty acids for elucidating the lipotoxic effects in human EndoC-βH1 beta-cells. [Link]
-
The endogenous cannabinoid, anandamide, induces COX-2-dependent cell death in apoptosis-resistant colon cancer cells. [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]
-
The endogenous cannabinoid, anandamide, induces cell death in colorectal carcinoma cells: a possible role for cyclooxygenase 2. [Link]
- Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and N
-
Differential roles of unsaturated and saturated fatty acids on autophagy and apoptosis in hepatocytes. [Link]
-
Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer. [Link]
-
In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines. [Link]
-
Analysis of unsaturated fatty acids and saturated fatty acids in cardiovascular health and lipid profile. [Link]
-
New imaging study reveals how saturated fatty acids damage cells. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New imaging study reveals how saturated fatty acids damage cells | EurekAlert! [eurekalert.org]
- 9. Differential roles of unsaturated and saturated fatty acids on autophagy and apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the efficacy of Decanamide as a lubricant compared to industrial standards
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Advanced Lubrication
The global industrial lubricants market was valued at approximately USD 58.12 billion in 2025 and is projected to grow, underscoring the critical role of lubricants in the efficiency and longevity of machinery. The primary functions of an industrial lubricant are to reduce friction and wear, protect against corrosion, dissipate heat, and provide a sealing effect. While conventional mineral and synthetic oil-based lubricants dominate the market, the search for novel lubricants with superior performance characteristics, particularly in extreme environments, is a continuous endeavor.
Fatty acid amides, a class of organic compounds, have emerged as promising candidates for lubricant applications. They are known to form stable, protective films on metal surfaces, exhibiting excellent lubricity. This guide focuses on Decanamide (CAS 2319-29-1), a C10 fatty acid amide, and outlines a comprehensive methodology to evaluate its lubricating efficacy against industry-standard lubricants.
Decanamide: Physicochemical Properties and Lubricating Potential
Decanamide is a white, crystalline solid at room temperature, soluble in organic solvents like ethanol and chloroform, with limited solubility in water. Its molecular structure, featuring a long hydrocarbon chain and a polar amide head, suggests a predisposition for surface activity, a key characteristic of effective boundary lubricants. The amide group can form strong hydrogen bonds, contributing to a higher melting point compared to hydrocarbons of similar molecular weight and potentially enhancing film strength under pressure.
While direct, extensive data on Decanamide as a primary lubricant is not widely published, related fatty acid amides have demonstrated significant potential. For instance, Oleamide is utilized as a slip additive in polyolefins, forming a thin lubricating layer to reduce the coefficient of friction. Studies on other fatty acid amides have shown they can enhance the rheological and tribological properties of base oils. A key indicator of lubricity is the ability to reduce wear, and N,N-Bis(2-ethoxyethyl) fatty acid amides have been shown to be effective in providing an acceptable mean wear scar diameter at low concentrations.
The fundamental principle behind the lubricating action of fatty acid amides lies in their ability to adsorb onto metal surfaces. The polar amide head interacts with the metallic surface, while the nonpolar hydrocarbon tails form a low-shear-strength film that prevents direct metal-to-metal contact, thereby reducing friction and wear.
Benchmarking Against Industrial Standards: A Proposed Experimental Framework
To objectively assess the efficacy of Decanamide as a lubricant, a rigorous experimental plan is essential. This framework proposes a comparative analysis of Decanamide against two widely used industrial lubricants: an ISO VG 46 mineral oil and an ISO VG 46 synthetic polyalphaolefin (PAO) oil. The selection of ISO VG 46 provides a common viscosity grade for comparison.
Test Materials
-
Decanamide: 98% purity or higher.
-
Industrial Standard 1 (IS-1): ISO VG 46 Mineral Oil.
-
Industrial Standard 2 (IS-2): ISO VG 46 Synthetic (PAO) Oil.
-
Test Specimens: Hardened steel balls and flat discs for tribological testing.
Key Performance Metrics and Standardized Test Methods
The following key performance indicators will be evaluated using internationally recognized ASTM and ISO standards to ensure data accuracy and comparability.
| Performance Metric | Standard Test Method | Description |
| Kinematic Viscosity | ASTM D445 / ISO 3104 | Measures the lubricant's resistance to flow under gravity at different temperatures (40°C and 100°C). This is a fundamental property that dictates the lubricant's suitability for different operating speeds and loads. |
| Viscosity Index | ASTM D2270 / ISO 2909 | Characterizes how the viscosity of the lubricant changes with temperature. A higher viscosity index indicates a more stable viscosity over a wider temperature range. |
| Friction and Wear Properties | ASTM D4172 (Four-Ball Wear Test) | Evaluates the lubricant's anti-wear properties under boundary lubrication conditions. A steel ball is rotated against three stationary balls under a defined load, temperature, and speed. The average wear scar diameter on the stationary balls is measured. |
| Coefficient of Friction | ASTM D5707 / ASTM G77 | Determines the coefficient of friction of the lubricant under high-frequency, linear-oscillation motion (SRV test machine) or sliding wear conditions (block-on-ring test). |
| Oxidation Stability | ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT) | Assesses the lubricant's resistance to oxidation, which can lead to sludge formation, increased viscosity, and corrosion. |
| Flash Point | ASTM D92 / ISO 2592 (Cleveland Open Cup) | Determines the lowest temperature at which the lubricant's vapors will ignite when exposed to a flame. This is a critical safety parameter. |
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a comprehensive evaluation of Decanamide.
Caption: Experimental workflow for evaluating Decanamide's lubricant efficacy.
Detailed Experimental Protocols
Synthesis and Purification of Decanamide
A reliable method for the synthesis of Decanamide is crucial for obtaining high-purity material for testing. One common approach is the amidation of decanoic acid. A simplified, one-flask method using a coupling agent can be employed for efficient synthesis and high purity.
Protocol:
-
Dissolve decanoic acid in an appropriate solvent (e.g., tetrahydrofuran - THF).
-
Add a coupling agent (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine - CDMT) and an organic base (e.g., N-methylmorpholine - NMM) to the solution to form an activated ester.
-
Introduce ammonia (or an ammonia source) to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield high-purity Decanamide crystals.
Four-Ball Wear Test (ASTM D4172)
This test is critical for assessing the anti-wear properties of Decanamide.
Protocol:
-
Clean three steel balls and a top rotating ball with a suitable solvent and dry them.
-
Assemble the three stationary balls in the test cup and clamp them in place.
-
Pour the test lubricant (Decanamide, IS-1, or IS-2) into the cup to cover the stationary balls.
-
Place the top ball in the chuck of the test machine.
-
Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).
-
Run the test for a specified duration (e.g., 60 minutes).
-
After the test, clean the stationary balls and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.
Expected Outcomes and Data Interpretation
The experimental data should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Expected Data Comparison
| Property | Decanamide | ISO VG 46 Mineral Oil (IS-1) | ISO VG 46 PAO (IS-2) |
| Kinematic Viscosity @ 40°C (cSt) | TBD | ~46 | ~46 |
| Kinematic Viscosity @ 100°C (cSt) | TBD | ~6.8 | ~7.8 |
| Viscosity Index | TBD | ~100 | ~140 |
| Wear Scar Diameter (mm, ASTM D4172) | TBD | ~0.5 - 0.7 | ~0.4 - 0.6 |
| Coefficient of Friction (ASTM D5707) | TBD | ~0.12 - 0.14 | ~0.10 - 0.12 |
| Oxidation Stability (minutes, ASTM D2272) | TBD | >250 | >1000 |
| Flash Point (°C, ASTM D92) | TBD | >200 | >220 |
Note: Values for industrial standards are typical and may vary by specific product.
A successful outcome for Decanamide would be a wear scar diameter and coefficient of friction that are significantly lower than or at least comparable to the synthetic PAO oil. A high viscosity index and good oxidation stability would further enhance its potential as a high-performance lubricant.
Safety and Handling Considerations
Decanamide is classified as harmful if swallowed and causes skin irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Outlook
While existing literature suggests the potential of fatty acid amides in lubrication, a comprehensive, data-driven evaluation of Decanamide against established industrial standards is necessary to validate its efficacy. The experimental framework outlined in this guide provides a robust methodology for such an assessment. The results of these studies will be pivotal in determining the viability of Decanamide as a novel lubricant for a range of applications, potentially offering a bio-based and high-performance alternative to conventional lubricants. Further research could also explore the performance of Decanamide as an additive to existing lubricant formulations.
References
-
Connect Chemicals. (n.d.). Oleamid | CAS 301-02-0. Retrieved from [Link]
-
Scribd. (n.d.). ASTM Standards for Wear Testing Methods | PDF. Retrieved from [Link]
-
ASM International. (n.d.). Friction and Wear Testing. Retrieved from [Link]
- Google Patents. (n.d.). US3312620A - Amide lubricants.
- Google Patents. (n.d.). CN103381359B - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.
-
ASTM International. (2005). Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine. Retrieved from [Link]
-
INZOC. (2025, April 2). What are the contents and standards of lubricant quality testing (introduction to lubricant oil testing instruments). Retrieved from [Link]
-
Domain Knowledge. (2022, April 6). Lubricating oil test iso astm standard comparison table. Retrieved from [Link]
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
-
National Center for Biotechnology Information. (n.d.). Decanamide | C10H21NO | CID 75347 - PubChem. Retrieved from [Link]
-
PMC - NIH. (2023, December 24). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Friction coefficient values of the different blends composed with dodecane base (a) and MO base (b). Retrieved from [Link]
-
ASTM International. (2023, November 14). D5707 Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine. Retrieved from [Link]
-
Reliabilityweb. (n.d.). Benchmarking Your Lubrication Program against a 'Best Practice': Part 3. Retrieved from [Link]
-
DeveLub. (n.d.). Solid Lubricants as Friction Modifiers. Retrieved from [Link]
- Google Patents. (n.d.). WO1999000467A1 - Fatty acid amide lubricity aids and related methods for improvement of lubricity of fuels.
-
Chalmers Publication Library. (n.d.). Fatty Amines as Friction Modifiers in Engine Oils. Retrieved from [Link]
-
CNKI. (n.d.). Friction reduction of oleamide lubricants on iron surface. Retrieved from [Link]
-
Micro-Lube. (2024, November 18). Understanding the Different Grades of Industrial Lubricants. Retrieved from [Link]
-
Atlantis Press. (2025, December 23). Synthesis and Effect of Fatty Acid Amides as Friction Modifiers in Petroleum Base Stock. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Tribological and Mechanical Behaviors of Polyamide 6/Glass Fiber Composite Filled with Various Solid Lubricants. Retrieved from [Link]
-
MIL-COMM. (2019, May 27). Choosing the Best Industrial Lubricant for Your Application. Retrieved from [Link]
-
Grand View Research. (n.d.). Industrial Lubricants Market Size | Industry Report, 2033. Retrieved from [Link]
-
MDPI. (2023, January 13). Impact of N,N-Bis(2-ethoxyethyl) Fatty Acid Amides on the Lubrication Performance of Kerosene Fuel F-34 for Use in CI Engines. Retrieved from [Link]
Technical Guide: Comparative Efficacy of Decanamide (In Vitro vs. In Vivo)
The following guide provides a rigorous technical comparison of Decanamide’s efficacy in in vitro and in vivo settings, specifically focusing on its pharmacological profile as a neuroactive and antimicrobial agent.
Executive Summary
Decanamide (CAS 2319-29-1) , the primary amide of decanoic acid (capric acid), represents a class of lipophilic neutral lipids with significant pharmacological potential. Unlike its parent fatty acid, Decanamide possesses enhanced blood-brain barrier (BBB) permeability and hydrolytic stability.
This guide evaluates Decanamide’s dual-profile efficacy:
-
Neuropharmacology: As a broad-spectrum anticonvulsant often compared to Valproic Acid (VPA) and its amide Valpromide.
-
Antimicrobial Activity: As a membrane-active surfactant inhibiting bacterial proliferation.
Key Finding: While in vitro assays demonstrate Decanamide’s intrinsic ability to modulate membrane dynamics and inhibit bacterial growth, its in vivo efficacy is largely driven by its metabolic conversion to decanoic acid (a direct AMPA receptor antagonist) and its superior pharmacokinetics compared to free fatty acids.
Compound Profile & Physicochemical Basis
To understand the divergence between in vitro and in vivo results, one must analyze the compound's physical chemistry. Decanamide acts as a "Trojan horse," leveraging its neutrality to cross biological membranes before releasing its active anionic payload.
| Property | Decanamide | Valproic Acid (Comparator) | Significance |
| Molecular Weight | 171.28 g/mol | 144.21 g/mol | Small molecule; rapid diffusion. |
| LogP (Lipophilicity) | ~2.6 - 3.2 | 2.75 | Decanamide is sufficiently lipophilic to cross the BBB without active transport. |
| pKa | ~16.6 (Neutral) | 4.8 (Acidic) | At physiological pH, VPA is ionized (Valproate-), limiting passive diffusion. Decanamide remains neutral, maximizing CNS entry. |
| Solubility | DMSO, Ethanol | Water (as salt), Ethanol | Requires specific formulation (e.g., PEG/Tween) for in vivo delivery. |
In Vitro Efficacy: Mechanism & Cellular Activity
In a controlled in vitro environment, Decanamide exhibits activity distinct from its metabolic products.
Neuroprotective & Anticonvulsant Mechanisms
In vitro studies utilizing hippocampal slice cultures and enzyme assays reveal two primary mechanisms:
-
GABAergic Modulation: Derivatives of Decanamide (e.g., N-hydroxyethyl-decanamide) have been shown to inhibit GABA-transaminase (GABA-T), increasing synaptic GABA levels.
-
AMPA Receptor Antagonism: Decanamide serves as a precursor to decanoic acid, which directly binds to the AMPA receptor (non-competitive antagonism), reducing excitotoxicity.
Comparative Data (Enzymatic Inhibition):
| Compound | Target | IC50 / Ki | Efficacy vs. Standard |
|---|---|---|---|
| Decanamide Derivative | GABA-T (Brain) | ~0.45 mM | Superior to VPA (Ki ~1-2 mM) |
| Valproic Acid | GABA-T (Brain) | ~1.50 mM | Standard Baseline |
| Decanoic Acid | AMPA Receptor | IC50 ~0.5 mM | Direct antagonism (Decanamide requires hydrolysis) |
Antimicrobial Activity
Decanamide functions as a non-ionic surfactant, disrupting bacterial cell membranes and inhibiting biofilm formation.
-
Spectrum: Effective against Gram-positive (S. aureus) and select Gram-negative bacteria.
-
Mechanism: Integration into the lipid bilayer causes leakage of intracellular K+ ions and collapse of the membrane potential.
Experimental Protocol: In Vitro GABA-T Inhibition Assay
Objective: Determine the IC50 of Decanamide derivatives against GABA-transaminase.
-
Enzyme Preparation: Homogenize fresh rat brain tissue in 0.1 M potassium phosphate buffer (pH 8.0). Centrifuge at 12,000 x g for 30 mins; use supernatant as the crude enzyme source.
-
Reagent Setup: Prepare reaction mixture containing:
- -ketoglutarate (10 mM)
-
GABA (10 mM)
-
Pyridoxal phosphate (0.1 mM)
-
Test Compound (Decanamide: 0.1 - 5.0 mM in DMSO)
-
Incubation: Incubate mixture at 37°C for 30 minutes.
-
Termination: Stop reaction with 10% trichloroacetic acid (TCA).
-
Quantification: Measure the formation of succinic semialdehyde via colorimetric reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) at 310 nm.
-
Calculation: Plot % inhibition vs. log[concentration] to derive IC50.
In Vivo Efficacy: Pharmacokinetics & Systemic Effects[1]
The in vivo potency of Decanamide is often higher than predicted by in vitro assays due to its favorable pharmacokinetic (PK) profile. It acts as a CNS-penetrating prodrug.
Anticonvulsant Efficacy (Mouse Models)
In Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) seizure models, Decanamide demonstrates broad-spectrum protection.[1]
Comparative Efficacy Data (Mouse MES Model):
| Compound | ED50 (mg/kg, i.p.) | PI (Protective Index) | Toxicity (TD50) |
|---|---|---|---|
| Decanamide | ~22 - 40 mg/kg | > 3.5 | Low sedation profile |
| Valproic Acid | ~250 - 270 mg/kg | ~1.8 | High sedation at effective doses |
| Valpromide | ~60 mg/kg | ~3.0 | Comparable amide analog |
Insight: Decanamide is approximately 6-10x more potent than Valproic Acid on a mg/kg basis. This is attributed to the "Ion Trapping" effect: the neutral amide crosses the BBB, is hydrolyzed by cerebral amidases into decanoic acid, which is then trapped in the brain as the ionized decanoate anion.
Pharmacokinetic Workflow
The efficacy is dependent on the hydrolysis rate.
-
Absorption: Rapid due to lipophilicity.
-
Distribution: High brain-to-plasma ratio compared to free fatty acids.
-
Metabolism: Hepatic and cerebral amidases convert Decanamide
Decanoic Acid + Ammonia.
Visualization: Mechanism of Action & Metabolism
The following diagram illustrates the "Trojan Horse" entry of Decanamide into the CNS and its subsequent bio-activation.
Caption: Decanamide crosses the BBB via passive diffusion, undergoing hydrolysis to release Decanoic Acid, which modulates AMPA receptors.
Detailed Experimental Protocol: In Vivo Anticonvulsant Screening
Objective: Assess the ED50 of Decanamide in the Maximal Electroshock (MES) test (Gold standard for generalized tonic-clonic seizures).
Reagents & Animals:
-
Male Albino Mice (18-25g).
-
Vehicle: 30% PEG-400 in saline (Decanamide is insoluble in pure water).
-
Electroshock apparatus (corneal electrodes).
Workflow:
-
Formulation: Dissolve Decanamide in PEG-400; dilute with saline to desired concentrations (10, 20, 40, 80 mg/kg).
-
Administration: Administer intraperitoneally (i.p.) in a volume of 0.1 mL/10g body weight.
-
Time-to-Peak Effect (TPE): Wait 30 minutes (pre-determined TPE for fatty amides).
-
Induction: Apply electrical stimulus via corneal electrodes (Current: 50 mA; Frequency: 60 Hz; Duration: 0.2 sec).
-
Observation: Observe for the presence of Tonic Hindlimb Extension (THE) .
-
Protection = Absence of THE (hindlimbs do not extend >90°).
-
Seizure = Presence of THE.
-
-
Data Analysis: Calculate the percentage of protected animals at each dose. Use Probit analysis to determine the ED50 and 95% Confidence Intervals.
Critical Analysis & Expert Insights
The "Prodrug" Advantage
The superior in vivo efficacy of Decanamide compared to Valproic Acid is not solely due to receptor affinity but bioavailability . Valproic acid is >99% ionized at physiological pH (7.4), struggling to cross the BBB. Decanamide, being non-ionizable, equilibrates rapidly. Once inside the brain, hydrolysis "locks" the active moiety (Decanoate) inside, as the charged acid cannot easily diffuse back out.
Toxicity Profile
Fatty amides generally exhibit lower hepatotoxicity than VPA. VPA is known for forming toxic metabolites (e.g., 4-ene-VPA) that cause mitochondrial inhibition. Decanamide metabolizes into decanoic acid (a standard dietary fatty acid) and ammonia. While hyperammonemia is a theoretical risk, the doses required for anticonvulsant activity produce ammonia levels well within hepatic clearance capacities in rodent models.
Limitations
-
Solubility: The primary challenge in in vivo development is formulation. High lipophilicity requires lipid-based delivery systems or co-solvents (PEG/Ethanol) which can complicate IV administration.
-
Hydrolysis Rate: Interspecies variability in amidase activity (Rat vs. Human) can affect the translation of efficacy data.
References
-
PubChem. (2025).[2] Decanamide | C10H21NO | CID 75347.[2] National Library of Medicine. [Link]
-
Bialer, M. (1991). Clinical pharmacology of valpromide. Clinical Pharmacokinetics. [Link]
-
Siddiqui, N., et al. (2019). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Acta Pharmaceutica. [Link]
-
Chang, P., et al. (2016). Seizure control by decanoic acid through direct AMPA receptor inhibition. Brain. [Link]
Sources
A head-to-head comparison of Decanamide and Oleamide in polymer applications
This guide provides a head-to-head technical comparison of Decanamide (Capramide) and Oleamide (Oleylamide) in polymer applications.
Editorial Note: While Oleamide is the industry-standard "fast-bloom" slip agent, Decanamide (C10) represents a shorter-chain analogue often encountered as a degradation product, a specialized intermediate, or in its N,N-dimethyl form as a solvent.[1] This guide contrasts them to illustrate the "Chain Length vs. Functionality" principle critical for formulation scientists.
Executive Summary
-
Oleamide (C18:1): The premier "fast-blooming" slip agent for polyolefins. It functions by migrating to the surface to reduce the Coefficient of Friction (COF) via a crystalline lubricating layer.
-
Decanamide (C10:0): A short-chain saturated amide. Unlike Oleamide, it is rarely used as a primary slip agent due to high volatility and poor surface persistence. Its primary utility lies in solubilization (specifically the N,N-dimethyl derivative) and as a bio-functional intermediate in pharmaceutical polymers.
Physicochemical Profile: The Chain Length Effect
The functional difference between these two amides is dictated by their alkyl tail length and saturation. This governs their compatibility with the polymer matrix (solubility parameter) and their diffusion rate.
| Property | Decanamide (Capramide) | Oleamide | Implication for Polymers |
| Formula | C10 is significantly smaller, leading to faster diffusion but higher volatility.[1] | ||
| Molecular Weight | ~171.28 g/mol | ~281.48 g/mol | Lower MW = Higher Diffusion Coefficient ( |
| Melting Point | ~98°C (Solid) | ~70–76°C (Waxy Solid) | Critical: Decanamide has a higher MP due to linear packing (saturation), whereas Oleamide's cis-double bond disrupts packing, lowering MP to the ideal processing range.[1] |
| Physical State | Crystalline Powder | Waxy Beads/Pastilles | Oleamide melts easily during extrusion; Decanamide requires higher temps. |
| Volatility | High | Low to Moderate | Decanamide risks "smoking" or flashing off during high-temp extrusion (>200°C). |
| Water Solubility | Insoluble (Soluble in Ethanol) | Insoluble | Both are hydrophobic, but Decanamide has higher polarity density.[1] |
Mechanism of Action: Surface Migration vs. Bulk Solvation
The utility of fatty amides relies on their incompatibility with the non-polar polymer matrix (e.g., PE, PP).[1]
Oleamide: The "Blooming" Mechanism
Oleamide is designed to be slightly incompatible with polyolefins. Upon cooling, it crystallizes and is forced out of the amorphous polymer regions, migrating to the surface.
-
Result: A microscopic layer of lubricant that reduces COF from >1.0 to <0.2.[2]
-
Kinetics: Fast migration (Bloom) occurs within 24–48 hours.
Decanamide: The "Volatility" Trap
Decanamide is theoretically more incompatible (more polar amide head per carbon unit) and diffuses faster (
-
Volatility: At extrusion temperatures (180°C–220°C), C10 amides have high vapor pressure, leading to loss of additive (smoke) rather than surface deposition.[1]
-
Surface Instability: It does not form the robust, cohesive lubricating crystal layer that the longer C18 chains do.
Visualization: Migration Pathways
Figure 1: Comparative migration pathways.[1] Oleamide forms a stable surface layer, while Decanamide is prone to volatilization loss.[1]
Performance & Applications
A. Slip & Release (Packaging)
-
Oleamide: The industry standard for Low Density Polyethylene (LDPE) films. It is preferred over Erucamide (C22) when "instant slip" is needed (e.g., in-line bag making).[1]
-
Decanamide: Not recommended. Using C10 as a slip agent would require excessive loading to compensate for evaporative loss, leading to plate-out on die lips (screw slippage) and smoke generation.
B. Pharmaceutical & Bio-Applications (Drug Delivery)
This is where Decanamide (and its derivatives) gains relevance for the drug development professional.
-
Solubilization (N,N-Dimethyl Decanamide): This liquid derivative is a potent solvent used to solubilize active pharmaceutical ingredients (APIs) in polymeric matrices or agrochemical formulations.[3][4] It disrupts polymer chain packing, acting as a plasticizer.[1]
-
Bioactivity:
-
Oleamide: Endogenous signaling lipid (sleep-inducing). In drug packaging, it is a Leachable of concern that must be monitored (it can interfere with bio-assays).
-
Decanamide: Investigated for anti-inflammatory properties, but primarily serves as a hydrophobic linker or intermediate.[1]
-
| Application | Oleamide Choice | Decanamide Choice |
| Film Extrusion (Slip) | Primary Choice. (0.05% - 0.2% loading) | Avoid. Too volatile. |
| Injection Molding (Release) | Excellent. Fast release. | Poor. |
| Drug Eluting Stents | Excipient/Impurity. Monitor as leachable. | Solubilizer. (As Dimethyl-Decanamide) for hydrophobic drugs. |
| Adhesives | Anti-blocking agent. | Plasticizer. |
Experimental Protocols
For researchers validating these materials, the following protocols ensure data integrity.
Protocol A: Measuring Slip Performance (ASTM D1894)
Purpose: To quantify the lubricating efficiency of the amide on a polymer film.
-
Sample Prep: Extrude LDPE film with 1000 ppm of Oleamide (Control) vs. Decanamide (Test). Condition at 23°C / 50% RH for 24 hours (critical for bloom time).
-
Sled Assembly: Attach film sample to a 200g metal sled.
-
Test: Drag sled across a stainless steel plane (or film-on-film) at 150 mm/min.
-
Calculation:
-
Expected Result:
-
Oleamide: Kinetic COF drops to ~0.2 within 24 hours.
-
Decanamide: Kinetic COF remains high (>0.[2]6) or shows high variability due to uneven surface coverage.
-
Protocol B: Leachable Analysis (GC-MS)
Purpose: To detect migration of amides from packaging into drug formulations.
-
Extraction: Incubate polymer sample in solvent (Isopropanol or Hexane) at 60°C for 2 hours.
-
Derivatization: (Optional) Silylation with BSTFA if peak tailing occurs, though amides often run native.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 100°C (1 min) -> 10°C/min -> 300°C.
-
-
Identification:
Decision Logic for Researchers
Use this logic flow to select the appropriate amide for your formulation.
Figure 2: Decision tree for amide selection based on processing conditions and functional requirements.
References
-
ASTM International. (2023). ASTM D1894-14: Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting. West Conshohocken, PA.[1] Link
-
Cooper, K. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers.[1] National Institutes of Health (PMC). Link
-
PubChem. (2024). Decanamide Compound Summary (CID 75347). National Library of Medicine. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility parameter theory ).
-
Croda Polymer Additives. (2024). Slip and Anti-block Brochure: Mechanisms of Fatty Acid Amides. (Industry standard reference for Oleamide vs Erucamide blooming rates). Link
Sources
- 1. Elizabeth Arden Ceramide Premiere Intense Moisture And Renewal Activation Cream Broad Spectrum Sunscreen SPF 30 ingredients (Explained) [incidecoder.com]
- 2. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 3. High-Purity N,N-Dimethyldecanamide (CAS 14433-76-2) - Ideal Solvent for Agrochemicals and Triazole Fungicides [painichemical.com]
- 4. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
